2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
Description
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Properties
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c1-16-13-6-5-10(9-12(13)14)8-11-4-2-3-7-15-11;/h5-6,9,11,15H,2-4,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUIXMWQPZZGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCCN2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588837 | |
| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170364-71-2 | |
| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
solubility and stability of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
An In-depth Technical Guide to the Solubility and Stability of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is paramount. These foundational characteristics, principally solubility and stability, are critical determinants of a drug's ultimate success, influencing everything from formulation strategies to bioavailability and shelf-life. This guide provides a comprehensive technical overview of this compound, a substituted piperidine derivative of interest in medicinal chemistry.
The rationale for focusing on solubility and stability is clear: a drug must be soluble to be absorbed and must be stable to remain safe and effective over time. For researchers, scientists, and drug development professionals, the methodologies and data presented herein offer a framework for the preclinical evaluation of this and similar compounds. This document is structured to provide not just protocols, but the scientific reasoning behind them, ensuring a deep and applicable understanding of the subject matter.
Physicochemical Characterization
A precise understanding of the molecular identity and fundamental properties of this compound is the starting point for any substantive investigation.
The systematic IUPAC name for this compound is 2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine hydrochloride (1:1)[1]. Its structure comprises a piperidine ring substituted at the 2-position with a benzyl group, which is itself functionalized with a fluorine atom at the 3-position and a methoxy group at the 4-position[1]. The hydrochloride salt is formed by the protonation of the piperidine nitrogen[1]. This salt form is often chosen in pharmaceutical development to enhance solubility and stability[1].
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉ClFNO | [1] |
| Molecular Weight | 259.75 g/mol | [1] |
| CAS Number | 1170364-71-2 | [1] |
| Appearance | Solid | |
| InChI Key | MXUIXMWQPZZGDH-UHFFFAOYSA-N |
The presence of the fluorine atom, an electron-withdrawing group, and the methoxy group, an electron-donating group, on the benzyl ring can influence the molecule's electronic properties, binding affinity to biological targets, and metabolic stability[1]. The piperidine moiety is a common scaffold in many pharmaceuticals and natural alkaloids[2].
Solubility Profile Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption and bioavailability. For oral dosage forms, in particular, poor aqueous solubility can be a significant hurdle to achieving therapeutic efficacy. The hydrochloride salt form of the title compound is intended to improve its aqueous solubility compared to the free base[1]. A comprehensive solubility assessment in various media is therefore essential.
Theoretical Considerations
The protonation of the basic piperidine nitrogen to form the hydrochloride salt introduces an ionic character to the molecule, which generally leads to enhanced solubility in polar solvents like water. The overall solubility will be a function of the interplay between the hydrophilicity of the hydrochloride group and the lipophilicity of the substituted benzyl and piperidine rings.
Experimental Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound[3]. It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached[3].
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., purified water, phosphate-buffered saline at various pH levels, and relevant organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached[3]. The presence of undissolved solid should be visually confirmed[3].
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Analysis: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[4].
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Data Presentation:
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | [Experimental Data] |
| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | [Experimental Data] |
| pH 4.5 Acetate Buffer | 37 | [Experimental Data] |
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | 37 | [Experimental Data] |
| Ethanol | 25 | [Experimental Data] |
| Methanol | 25 | [Experimental Data] |
| Dichloromethane | 25 | [Experimental Data] |
Diagram: Workflow for Equilibrium Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Stability Profile and Forced Degradation Studies
Stability testing is a crucial component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule[5][6]. These studies are also essential for developing and validating stability-indicating analytical methods[5][7].
Rationale for Forced Degradation
By subjecting this compound to stress conditions more severe than those used in accelerated stability studies, we can rapidly elucidate its degradation pathways. This information is invaluable for improving the manufacturing process, selecting appropriate packaging, and defining proper storage conditions[6].
Experimental Protocols for Forced Degradation
The following protocols outline the typical stress conditions applied in forced degradation studies. A validated stability-indicating HPLC method is used to analyze the stressed samples, separating the parent compound from its degradation products[8][9][10].
A. Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals[11]. The susceptibility of the compound to acid and base-catalyzed hydrolysis is evaluated.
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and reflux for a specified period (e.g., 8 hours). If significant degradation occurs, milder conditions (e.g., lower acid concentration, lower temperature) should be used[11][12].
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and reflux for a similar duration. Again, adjust conditions based on the observed degradation[11][12].
-
Neutral Hydrolysis: Reflux the compound in purified water to assess its stability in a neutral aqueous environment[12].
B. Oxidative Degradation
Oxidative degradation is often initiated by atmospheric oxygen or residual peroxides.
-
Protocol: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. The reaction should be monitored over time.
C. Photolytic Degradation
Exposure to light can induce photochemical degradation.
-
Protocol: Expose a solid sample and a solution of the compound to a light source with a specified output (e.g., as per ICH Q1B guidelines). A control sample should be protected from light to differentiate between photolytic and thermal degradation.
D. Thermal Degradation
Elevated temperatures can accelerate thermally induced degradation.
-
Protocol: Expose a solid sample of the compound to dry heat in a temperature-controlled oven (e.g., 60-80°C) for an extended period.
Data Presentation:
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 8 hours (reflux) | [Experimental Data] | [Experimental Data] |
| Base Hydrolysis | 0.1 N NaOH | 8 hours (reflux) | [Experimental Data] | [Experimental Data] |
| Neutral Hydrolysis | Purified Water | 12 hours (reflux) | [Experimental Data] | [Experimental Data] |
| Oxidation | 3% H₂O₂ | 24 hours (RT) | [Experimental Data] | [Experimental Data] |
| Photolysis (Solid) | ICH Q1B | 7 days | [Experimental Data] | [Experimental Data] |
| Photolysis (Solution) | ICH Q1B | 24 hours | [Experimental Data] | [Experimental Data] |
| Thermal (Solid) | 80°C | 14 days | [Experimental Data] | [Experimental Data] |
Diagram: Workflow for Forced Degradation Studies
Caption: Overview of the forced degradation study workflow.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality attributes of the drug substance and drug product over time[7]. For this compound, a reverse-phase HPLC method is typically the most suitable approach[8].
Method Development Strategy
The primary goal is to achieve adequate separation between the parent compound and all potential degradation products generated during the forced degradation studies.
-
Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve all peaks. The pH of the aqueous phase should be carefully selected to ensure good peak shape for the amine-containing compound.
-
Detection: UV detection at a wavelength where the parent compound and its impurities have significant absorbance is typically used. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | [Optimized Gradient Program] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | [Determined from UV Spectrum] |
| Injection Volume | 10 µL |
Conclusion
This technical guide has outlined the fundamental principles and experimental approaches for evaluating the . A thorough characterization of these properties is a non-negotiable prerequisite for the successful development of this compound into a viable drug product. The data generated from the described solubility and forced degradation studies will directly inform critical decisions in formulation development, analytical method development, and the establishment of appropriate storage conditions and shelf-life. By adhering to scientifically sound and regulatory-compliant methodologies, researchers can build a robust data package that will support the progression of this promising molecule through the drug development pipeline.
References
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Piperidine - Wikipedia. [Link]
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(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride - PubChem. [Link]
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Piperidine | C5H11N | CID 8082 - PubChem. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]
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Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. [Link]
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HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS - Farmacia Journal. [Link]
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Annex 4 - World Health Organization (WHO). [Link]
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A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation - ResearchGate. [Link]
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Stability Studies and Testing of Pharmaceuticals: An Overview | LCGC International. [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]
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Analytical Techniques In Stability Testing - Separation Science. [Link]
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Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. [Link]
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(PDF) Stability Indicating HPLC Method Development: A Review - ResearchGate. [Link]
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Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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HPLC in Pharmaceutical Applications and Pharmaceutical Industry - Lab Manager. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
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The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide to Unlocking Novel Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of a significant percentage of small molecule drugs approved by the U.S. Food and Drug Administration (FDA). Its prevalence stems from its ability to confer favorable physicochemical properties and to serve as a versatile scaffold for engaging with a multitude of biological targets. The strategic introduction of fluorine into this privileged scaffold has emerged as a powerful tactic in modern drug discovery, offering a nuanced approach to fine-tuning molecular properties and unlocking novel or enhanced biological activities. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the multifaceted impact of fluorination on piperidine derivatives. We will delve into the synthetic methodologies for creating these unique chemical entities, dissect the profound influence of fluorine on their pharmacokinetic and pharmacodynamic profiles, and provide detailed experimental protocols for their biological evaluation. Through a comprehensive analysis of structure-activity relationships (SAR) and a focus on key therapeutic areas, this guide will illuminate the causality behind experimental choices and provide a framework for the rational design of next-generation fluorinated piperidine-based therapeutics.
The Power of a Single Atom: Why Fluorinate Piperidines?
The introduction of fluorine, the most electronegative element, into an organic molecule might seem like a subtle modification. However, its unique properties can induce profound changes in a molecule's behavior, a strategy that has been successfully leveraged in numerous blockbuster drugs. When incorporated into the piperidine ring, fluorine can modulate a range of critical drug-like properties:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to a longer half-life and improved bioavailability of the drug candidate.
-
Lipophilicity and Membrane Permeation: Fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system (CNS).
-
Binding Affinity and Selectivity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as hydrogen bond donation from a C-F bond and dipole-dipole interactions. These interactions can increase binding affinity and selectivity for the desired target.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the piperidine nitrogen. This can be advantageous in reducing off-target effects, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity.[1]
-
Conformational Control: The presence of fluorine can influence the conformational preferences of the piperidine ring, favoring specific chair conformations that may be optimal for binding to a target protein.[2][3]
This strategic manipulation of molecular properties underscores the importance of fluorination as a tool for overcoming common challenges in drug development, such as poor metabolic stability, low bioavailability, and off-target toxicity.
Synthesizing the Building Blocks: Accessing Fluorinated Piperidines
The synthesis of fluorinated piperidines has historically been a challenging endeavor. However, recent advancements in synthetic methodology have provided more efficient and versatile routes to these valuable compounds. One of the most powerful and widely adopted strategies is the palladium-catalyzed hydrogenation of readily available fluoropyridines .[4]
This approach offers a robust and straightforward method to access a wide range of mono- and multi-fluorinated piperidines with high diastereoselectivity.[4] The general workflow for this transformation is depicted below:
Caption: General workflow for the synthesis of fluorinated piperidines via palladium-catalyzed hydrogenation.
Experimental Protocol: Palladium-Catalyzed Hydrogenation of a Fluoropyridine
This protocol provides a general procedure for the hydrogenation of a fluoropyridine to the corresponding fluorinated piperidine. Note: This is a representative protocol and may require optimization for specific substrates.
Materials:
-
Fluoropyridine starting material
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask or autoclave
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or autoclave equipped with a magnetic stir bar, add the fluoropyridine starting material (1.0 mmol) and Pd/C (10 mol%).
-
Solvent Addition: Under an inert atmosphere, add anhydrous methanol (10 mL).
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude fluorinated piperidine.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fluorinated piperidine.
Biological Activities and Therapeutic Potential
The introduction of fluorine into the piperidine scaffold has led to the discovery of compounds with a wide range of biological activities, targeting various diseases.
Neurodegenerative Diseases: A Focus on Alzheimer's
Recent studies have highlighted the potential of fluorinated piperidine derivatives as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) .[5] AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to improved cognitive function in Alzheimer's patients.
Caption: Inhibition of Acetylcholinesterase by a fluorinated piperidine derivative.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This colorimetric assay, based on the Ellman method, is a standard high-throughput screening method for identifying AChE inhibitors.[6]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds (fluorinated piperidine derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in Tris-HCl buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of Tris-HCl buffer to all wells.
-
Add 5 µL of the test compound solution at various concentrations to the sample wells. Add 5 µL of DMSO to the control wells.
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 10 µL of the ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance at 1-minute intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Metabolic Disorders: Targeting Diabetes
Fluorinated piperidine derivatives have also shown promise as inhibitors of α-glucosidase , an enzyme involved in carbohydrate digestion.[5] Inhibition of this enzyme can delay the absorption of glucose from the gut, thereby helping to control blood sugar levels in patients with type 2 diabetes.
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG), substrate
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Test compounds (fluorinated piperidine derivatives) dissolved in DMSO
-
Sodium carbonate (Na₂CO₃), 0.2 M
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of DMSO to the control wells.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ to all wells.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value.
-
Oncology: Modulating Key Signaling Pathways
The piperidine scaffold is a common feature in many anticancer agents. The introduction of fluorine can enhance their efficacy and overcome drug resistance. Fluorinated piperidine derivatives have been investigated for their ability to modulate critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway .[7][8][9][10]
The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[7] Inhibitors of this pathway are therefore attractive therapeutic targets.
Sources
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide offers a comprehensive technical overview of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing data from established chemical suppliers and relevant scientific literature, this document details the compound's core chemical properties, analytical validation methods, synthetic considerations, and its context within modern pharmaceutical research. The structure of this guide is designed to follow a logical progression from fundamental identification to practical application, providing field-proven insights for scientists and development professionals.
Core Molecular Identity and Physicochemical Profile
The precise identification and understanding of a compound's fundamental properties are the bedrock of any research endeavor. This compound is a substituted piperidine derivative whose utility is heavily influenced by its specific structural features and the choice of its salt form.
The systematic IUPAC name for this compound is 2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine hydrochloride (1:1)[1]. Its structure consists of a saturated six-membered piperidine ring connected at the 2-position to a benzyl group. This benzyl ring is further substituted with an electron-withdrawing fluorine atom at the 3-position and an electron-donating methoxy group at the 4-position[1]. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen, creating an ionic bond with a chloride anion[1].
Table 1: Key Chemical Identifiers
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine hydrochloride (1:1) | [1] |
| CAS Number | 1170364-71-2 | [1][2] |
| Molecular Formula | C₁₃H₁₉ClFNO | [1][2] |
| Molecular Weight | 259.75 g/mol | [1][2][3] |
| MDL Number | MFCD08669729 |[3] |
Rationale for the Hydrochloride Salt Form
In drug development and research, the free base form of amine-containing compounds is often converted to a salt to improve its physicochemical properties. The choice of hydrochloride is deliberate and offers several distinct advantages over the free base.
-
Enhanced Aqueous Solubility : The protonation of the piperidine nitrogen significantly increases the molecule's hydrophilicity and, consequently, its solubility in aqueous media. This is a critical factor for many biological assays and for improving potential bioavailability[1].
-
Improved Stability : The formation of an ionic bond reduces the compound's volatility and hygroscopicity, leading to better stability under standard storage and handling conditions[1].
-
Crystallinity : Hydrochloride salts typically form well-defined, stable crystalline solids. This crystalline nature simplifies purification processes (e.g., recrystallization), ensures batch-to-batch consistency, and facilitates handling and formulation[1].
Table 2: Comparative Properties of Free Base vs. Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt | Rationale |
|---|---|---|---|
| Aqueous Solubility | Low | High | Protonation of the piperidine nitrogen increases polarity[1]. |
| Physical Form | Often an oil or amorphous solid | Crystalline solid | Ionic lattice formation favors ordered structures[1]. |
| Stability | Moderate | High | Reduced volatility and hygroscopicity due to ionic bonding[1]. |
Synthesis and Purification Workflow
The core strategy involves the reductive amination between a commercially available aldehyde (3-fluoro-4-methoxybenzaldehyde) and piperidine. This is a robust and widely used method for forming C-N bonds.
Experimental Protocol: Representative Synthesis
-
Reaction Setup : To a solution of 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂), add piperidine (1.1 eq). Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Reduction : Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quenching and Workup : Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation of Free Base : Concentrate the filtrate under reduced pressure to yield the crude free base, 2-(3-fluoro-4-methoxy-benzyl)-piperidine, typically as an oil.
-
Salt Formation : Dissolve the crude free base in a minimal amount of diethyl ether. To this solution, add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.
-
Purification : Collect the resulting white solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final, pure hydrochloride salt.
Analytical Characterization and Validation
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for unambiguous structure determination.
-
¹H NMR : Provides information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons on the benzyl ring, the methoxy singlet, and complex aliphatic signals from the piperidine and benzylic CH₂ groups.
-
¹³C NMR : Reveals the number of chemically distinct carbon atoms in the molecule.
-
¹⁹F NMR : A crucial experiment for fluorinated compounds. A single resonance would be expected, confirming the presence of the fluorine atom, with coupling to adjacent ¹H atoms. The analysis of fluorine-containing compounds by NMR can sometimes be complicated by the presence of rotational isomers, which may lead to multiple signals for certain nuclei[4].
-
-
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would show a prominent ion corresponding to the mass of the protonated free base [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the industry standard for determining the purity of a compound. Using a reverse-phase column and a suitable mobile phase (e.g., acetonitrile/water with a TFA or formic acid modifier), a single major peak should be observed, and its area can be used to calculate the purity, typically reported as >95% or >98% for research-grade chemicals.
Chemical Reactivity and Stability
Understanding the reactivity of this compound is key to its use as a synthetic building block and for ensuring its stability during storage.
-
Piperidine Nitrogen : The secondary amine of the piperidine ring is the most reactive site. It can readily undergo N-alkylation or N-acylation reactions. This reactivity is fundamental to its application as a scaffold in medicinal chemistry, allowing for the introduction of diverse functional groups[5].
-
Aromatic Ring : The electron-rich benzyl ring can participate in electrophilic aromatic substitution, though the positions are directed by the existing fluoro and methoxy groups.
-
Methoxy Group : Under harsh acidic conditions (e.g., using boron tribromide, BBr₃), the methoxy group can be demethylated to yield the corresponding phenol derivative[1].
-
Carbon-Fluorine Bond : The C-F bond is exceptionally strong and generally stable under most reaction conditions. However, it can be susceptible to nucleophilic aromatic substitution under strongly basic conditions[1].
-
Storage and Stability : As a crystalline hydrochloride salt, the compound is stable under ambient conditions. For long-term storage, it is recommended to keep it in a cool, dry place under an inert atmosphere to prevent degradation[1].
Pharmacological Context and Research Applications
The true value of this compound lies in its potential as a molecular scaffold or intermediate in the synthesis of biologically active molecules. Its structural motifs are prevalent in compounds targeting the central nervous system (CNS).
-
Role of the Piperidine Scaffold : The piperidine ring is one of the most common N-heterocyclic systems found in pharmaceuticals and agrochemicals[6]. Its conformational flexibility allows it to interact effectively with biological targets.
-
Influence of Fluorine : The incorporation of fluorine is a common strategy in medicinal chemistry. It can modulate the pKa of the nearby piperidine nitrogen, which can profoundly influence binding interactions with receptors and enzymes[6]. This modulation can also be used to disrupt binding to off-target proteins like the hERG ion channel, thereby improving the cardiovascular safety profile of a potential drug candidate[6].
-
Potential as a CNS Agent : The 3-fluoro-4-methoxybenzyl group has been successfully utilized as a key component in the development of antagonists for the Dopamine 4 Receptor (D4R), which is a target for treating neuropsychiatric disorders[7][8]. Furthermore, benzylpiperazine derivatives are known to act as CNS stimulants by modulating the release and reuptake of key neurotransmitters like dopamine and serotonin[9].
Based on these points, this compound serves primarily as:
-
A versatile building block for synthesizing more complex molecules for screening libraries[1].
-
A research tool for structure-activity relationship (SAR) studies, particularly for CNS targets like dopamine receptors[1][8].
-
An intermediate in the production of specialty chemicals and potential active pharmaceutical ingredients (APIs)[1].
Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazard Classification : According to supplier safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral)[3]. The GHS pictogram is GHS06 (skull and crossbones), and the signal word is "Danger"[3].
-
Precautionary Measures : Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin, wash thoroughly with soap and water. If ingested, seek immediate medical attention[3].
References
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
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Synthesis of 4-(3-methoxy-benzyl)piperidine. PrepChem.com. [Link]
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Piperidine Synthesis. DTIC. [Link]
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Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
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(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. PubChem - NIH. [Link]
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Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
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Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
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3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride | 1172742-77-6. BuyersGuideChem. [Link]
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The Hydrochloride Salt of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine: A Technical Guide to its Advantages and Characterization
Introduction
In the landscape of modern drug discovery and development, the meticulous selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic success. The piperidine moiety, a ubiquitous scaffold in medicinal chemistry, is present in a multitude of pharmaceuticals and biologically active compounds.[1] This guide focuses on a specific derivative, 2-(3-Fluoro-4-methoxy-benzyl)-piperidine, and explores the significant advantages conferred by its hydrochloride salt form.
The strategic incorporation of a fluorine atom and a methoxy group on the benzyl substituent of this piperidine derivative is intended to modulate its physicochemical and pharmacological properties. The fluorine atom can influence the compound's metabolic stability and binding affinity to biological targets, while the methoxy group can also impact its pharmacokinetic profile.[2][3] However, the free base form of many amine-containing compounds, including this one, often presents challenges in terms of solubility, stability, and handling. The formation of a hydrochloride salt is a well-established and highly effective strategy to overcome these limitations.[4]
This technical guide will provide an in-depth analysis of the rationale behind the selection of the hydrochloride salt of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine, detail its physicochemical properties in comparison to the free base, and present comprehensive experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the benefits and practical considerations of utilizing this specific salt form.
Physicochemical Advantages of the Hydrochloride Salt
The conversion of the basic piperidine nitrogen to a positively charged ammonium chloride salt profoundly alters the molecule's physical and chemical properties. These modifications are pivotal for the successful transition of a promising chemical entity from the laboratory to a viable drug candidate. The primary advantages of using the hydrochloride salt of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine are detailed below.
Enhanced Aqueous Solubility and Bioavailability
A fundamental prerequisite for the oral absorption of a drug is its ability to dissolve in the aqueous environment of the gastrointestinal tract. The free base of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine is predicted to have low aqueous solubility due to the lipophilic nature of its benzyl and piperidine rings. The protonation of the piperidine nitrogen to form the hydrochloride salt introduces a positive charge, significantly increasing the molecule's polarity and its ability to interact with water molecules.[4] This enhanced hydrophilicity leads to a substantial improvement in aqueous solubility.[4]
This increased solubility is directly correlated with an enhancement in bioavailability. A drug that dissolves more readily in the gastrointestinal fluids has a greater concentration gradient driving its absorption across the intestinal membrane into the bloodstream, leading to a more predictable and effective therapeutic response.[4]
Improved Stability and Shelf-Life
The hydrochloride salt of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine exists as a stable crystalline solid, which is a significant advantage over the potentially oily or amorphous nature of the free base.[4] Crystalline solids have a well-defined, long-range molecular order, which imparts greater physical and chemical stability.[4] This crystalline structure minimizes the compound's exposure to atmospheric oxygen and moisture, thereby reducing the rates of oxidative degradation and hydrolysis.[4] The ionic nature of the salt also lowers its volatility compared to the free base.[4]
The methoxy group on the benzyl ring can be susceptible to demethylation under strongly acidic conditions, and the piperidine ring can be prone to oxidation.[4] The stable crystalline lattice of the hydrochloride salt helps to mitigate these degradation pathways under normal storage conditions, leading to a longer shelf-life and ensuring the integrity of the API over time.
Enhanced Crystallinity and Handling Properties
The crystalline nature of the hydrochloride salt facilitates easier handling and processing during drug product manufacturing.[4] Crystalline solids are generally easier to purify through recrystallization, leading to a higher purity profile for the final API.[4] They also tend to have better flowability and compressibility, which are critical parameters for the formulation of solid oral dosage forms such as tablets and capsules. In contrast, amorphous or oily free bases can be difficult to handle, weigh accurately, and formulate consistently.
Comparative Physicochemical Properties
The following table summarizes the key differences in the physicochemical properties between the free base and the hydrochloride salt of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine. While specific experimental data for this compound is not widely available in the public domain, the presented information is based on established principles of salt formation and data from closely related analogs.
| Property | 2-(3-Fluoro-4-methoxy-benzyl)-piperidine (Free Base) | 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride | Advantage of Hydrochloride Salt |
| Physical State | Likely an oil or low-melting solid | Crystalline Solid[4] | Improved handling, stability, and purification |
| Aqueous Solubility | Low | High[4] | Enhanced bioavailability for oral administration |
| Stability | Less stable; prone to oxidation and degradation[4] | Highly stable crystalline solid[4] | Longer shelf-life and consistent product quality |
| Hygroscopicity | Potentially higher | Generally lower in a crystalline state[4] | Easier to handle and store, less prone to physical changes |
| Melting Point | Lower | Higher and sharper | Indicator of purity and crystalline order |
| pKa | N/A (is a base) | Estimated to be in the range of 8.0-10.0 (for the conjugate acid) | Determines the pH range for optimal solubility and stability |
Synthesis and Characterization
The synthesis of this compound is a two-step process that involves the formation of the free base followed by its conversion to the hydrochloride salt. The following sections provide detailed experimental protocols for these procedures, along with methods for the comprehensive characterization of the final product.
Synthesis of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine (Free Base)
The synthesis of the free base is typically achieved through a nucleophilic substitution reaction between 3-fluoro-4-methoxybenzyl chloride and piperidine.
Experimental Protocol: Synthesis of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine
Materials:
-
3-Fluoro-4-methoxybenzyl chloride (1.0 eq)
-
Piperidine (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3-fluoro-4-methoxybenzyl chloride (1.0 eq) and anhydrous acetonitrile.
-
Add piperidine (2.0 eq) to the solution, followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-Fluoro-4-methoxy-benzyl)-piperidine as an oil.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure free base.
Formation of the Hydrochloride Salt
The purified free base is then converted to its hydrochloride salt to enhance its stability and handling properties.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(3-Fluoro-4-methoxy-benzyl)-piperidine (1.0 eq)
-
Diethyl ether (anhydrous)
-
2M Hydrochloric acid in diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the purified 2-(3-Fluoro-4-methoxy-benzyl)-piperidine (1.0 eq) in anhydrous diethyl ether in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise to the stirred solution.
-
A white precipitate will form upon addition of the hydrochloric acid solution.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting white solid under vacuum to obtain this compound.
Characterization of the Hydrochloride Salt
The identity, purity, and physicochemical properties of the synthesized hydrochloride salt should be confirmed using a battery of analytical techniques.
Experimental Protocol: Characterization of this compound
-
Melting Point Determination:
-
Measure the melting point of the crystalline solid using a standard melting point apparatus. A sharp melting point range is indicative of high purity.
-
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The spectra should be consistent with the proposed structure. The proton on the nitrogen will typically appear as a broad signal in the ¹H NMR spectrum.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer. Look for characteristic peaks, including N-H stretching of the ammonium salt (typically a broad band around 2400-2700 cm⁻¹), C-H, C=C (aromatic), and C-O stretches.
-
-
Mass Spectrometry (MS):
-
Analyze the sample by mass spectrometry (e.g., electrospray ionization - ESI) to confirm the molecular weight of the free base cation.
-
-
-
pKa Determination:
-
Determine the pKa of the conjugate acid of the piperidine nitrogen using potentiometric titration.[5]
-
Dissolve a known concentration of the hydrochloride salt in deionized water.
-
Titrate the solution with a standardized solution of sodium hydroxide while monitoring the pH.
-
The pKa is the pH at which half of the compound is in its ionized form.
-
-
Solubility Assessment:
-
Determine the equilibrium solubility of the hydrochloride salt in various solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol).
-
Add an excess of the solid to a known volume of the solvent and agitate at a constant temperature until equilibrium is reached.
-
Filter the suspension and analyze the concentration of the dissolved compound in the supernatant by a suitable analytical method (e.g., HPLC-UV).
-
-
Hygroscopicity Testing:
-
Assess the tendency of the crystalline salt to absorb moisture from the atmosphere using dynamic vapor sorption (DVS) analysis.
-
Expose a sample of the material to a range of controlled humidity levels at a constant temperature and measure the change in mass. This will classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic).
-
-
X-ray Powder Diffraction (XRPD):
-
Obtain an XRPD pattern of the solid material to confirm its crystalline nature. The pattern will be unique to the specific crystal form of the hydrochloride salt.
-
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Figure 2: Synthetic workflow for the hydrochloride salt.
Figure 3: Characterization workflow for the final product.
Pharmacological Context and Future Directions
Piperidine derivatives are known to interact with a wide range of biological targets, exhibiting activities such as antimicrobial, antioxidant, and central nervous system effects. [1]The specific compound, 2-(3-Fluoro-4-methoxy-benzyl)-piperidine, is a valuable building block for the synthesis of more complex molecules for biological screening. [4]The presence of the fluoro and methoxy substituents on the benzyl ring suggests that it could be a scaffold for developing ligands for various receptors and enzymes where these features can enhance binding affinity and selectivity. [4]For instance, similar fluorinated piperidine derivatives have been investigated as antagonists for the dopamine D4 receptor. [2] Further research into the biological activity of this compound would involve screening against a panel of relevant biological targets. The enhanced physicochemical properties of the hydrochloride salt make it an ideal candidate for such in vitro and subsequent in vivo studies.
Conclusion
The hydrochloride salt of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine offers significant and multifaceted advantages over its free base form. The enhanced aqueous solubility, improved stability, and superior handling characteristics of the crystalline salt are critical for its utility in drug discovery and development. The detailed synthetic and characterization protocols provided in this guide offer a comprehensive framework for researchers working with this compound. By leveraging the benefits of the hydrochloride salt, scientists can more effectively and efficiently advance their research toward the development of novel therapeutics.
References
-
ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
- Google Patents.
-
PubMed. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
ResearchGate. (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
ResearchGate. X‐ray single crystal structure of 4. Each of the N‐benzyl groups is... [Link]
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PMC - PubMed Central. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]
-
MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
-
ACS Publications. Characterization, Solubility, and Hygroscopicity of BMS-817399. [Link]
-
University of Karachi. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]
- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Sciencemadness.org. Piperidine from the hydrolysis of piperine. [Link]
-
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
ResearchGate. (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]
-
PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. [Link]
-
PubChem. (4S)-3,3-difluoro-4-(methoxymethyl)piperidine. [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]
-
Journal of Clinical Medicine of Kazakhstan. Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]
-
PMC - PubMed Central. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. [Link]
-
CD Formulation. Hygroscopicity Evaluation. [Link]
-
ResearchGate. Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. [Link]
-
PubChem. Piperidine. [Link]
-
Academic Journals. Antimicrobial and antioxidant activities of piperidine derivatives. [Link]
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Methodological & Application
Application Notes and Protocols for the Development of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking the Therapeutic Potential of 2-Benzylpiperidines
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal framework for optimizing interactions with biological targets. The 2-benzylpiperidine motif, in particular, has been explored for its activity at various receptors and transporters, including sigma receptors and monoamine transporters.[3][4]
This guide provides a comprehensive framework for the systematic development of derivatives of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride. The strategic incorporation of a fluorine atom and a methoxy group on the benzyl ring offers a starting point for fine-tuning the electronic and steric properties of the molecule. Fluorine, with its high electronegativity, can enhance metabolic stability and binding affinity, while the methoxy group provides a handle for further chemical modification.[5]
The objective of this document is to provide researchers, scientists, and drug development professionals with a detailed roadmap for synthesizing a focused library of analogues and evaluating their biological activity to establish a robust Structure-Activity Relationship (SAR). A thorough understanding of the SAR is paramount for optimizing lead compounds towards enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Strategic Approach to SAR-Driven Derivative Design
A systematic SAR exploration necessitates a multipronged approach to modifying the lead structure. The following diagram illustrates the key areas of chemical space to be explored for the 2-(3-fluoro-4-methoxy-benzyl)-piperidine scaffold.
Caption: Strategic plan for SAR exploration of the 2-benzylpiperidine scaffold.
Synthetic Protocols
The synthesis of the target derivatives begins with the preparation of the core scaffold, followed by a series of well-established chemical transformations to introduce diversity at the designated positions.
Protocol 1: Synthesis of the Core Scaffold: 2-(3-Fluoro-4-methoxy-benzyl)-piperidine
The synthesis of the core scaffold is achieved through the catalytic hydrogenation of the corresponding pyridine precursor.
Step 1: Synthesis of 2-(3-Fluoro-4-methoxy-benzyl)-pyridine
This step can be accomplished via several synthetic routes, including the Suzuki-Miyaura coupling of a suitable pyridine derivative with a benzylboronic ester.[6]
Step 2: Catalytic Hydrogenation to 2-(3-Fluoro-4-methoxy-benzyl)-piperidine
The aromatic pyridine ring is reduced to the saturated piperidine ring using a platinum(IV) oxide (PtO₂) catalyst under hydrogen pressure.[7][8]
Materials:
-
2-(3-Fluoro-4-methoxy-benzyl)-pyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen Gas Source
-
High-Pressure Reactor (Parr Shaker or similar)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
In a high-pressure reactor vessel, dissolve 2-(3-Fluoro-4-methoxy-benzyl)-pyridine (1.0 eq.) in glacial acetic acid.
-
Carefully add PtO₂ (5 mol%) to the solution.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.[8]
-
Stir the reaction mixture vigorously at room temperature for 6-10 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3-Fluoro-4-methoxy-benzyl)-piperidine free base.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Library Synthesis - N-Alkylation of the Piperidine Core
N-alkylation is a straightforward method to explore the impact of substituents on the piperidine nitrogen.[9]
Materials:
-
2-(3-Fluoro-4-methoxy-benzyl)-piperidine (free base)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, etc.) (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-(3-Fluoro-4-methoxy-benzyl)-piperidine (1.0 eq.) and anhydrous DMF.
-
Add K₂CO₃ to the stirred solution.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction at room temperature or gently heat (e.g., 50 °C) until completion (monitor by TLC or LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Library Synthesis - N-Arylation via Buchwald-Hartwig Amination
The introduction of aryl or heteroaryl substituents on the piperidine nitrogen can be achieved using palladium-catalyzed Buchwald-Hartwig amination.[3][10]
Materials:
-
2-(3-Fluoro-4-methoxy-benzyl)-piperidine (free base)
-
Aryl bromide or chloride (1.0 eq.)
-
Pd₂(dba)₃ (palladium catalyst precursor)
-
Xantphos (ligand)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous toluene, followed by the aryl halide and 2-(3-Fluoro-4-methoxy-benzyl)-piperidine.
-
Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Library Synthesis - Modification of the Benzyl Ring via Suzuki-Miyaura Coupling
To perform Suzuki-Miyaura coupling on the benzyl ring, a handle such as a bromine or iodine atom needs to be present. Assuming a precursor with a bromo-substituent on the benzyl ring is used to synthesize the piperidine core.
Materials:
-
2-(Bromo-substituted-benzyl)-piperidine derivative
-
Aryl or heteroaryl boronic acid or ester (1.2 eq.)
-
Pd(PPh₃)₄ (palladium catalyst)
-
Sodium Carbonate (Na₂CO₃) solution (2 M)
-
Toluene and Ethanol mixture (e.g., 3:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the bromo-substituted piperidine derivative, the boronic acid/ester, and the solvent mixture.
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ and the Na₂CO₃ solution.
-
Heat the reaction mixture to reflux (e.g., 90 °C) and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5: Library Synthesis - Demethylation of the 4-Methoxy Group
Cleavage of the methyl ether to reveal the corresponding phenol allows for the exploration of hydrogen bonding interactions and provides a new point for further derivatization.
Materials:
-
2-(3-Fluoro-4-methoxy-benzyl)-piperidine derivative
-
Boron tribromide (BBr₃) (1 M solution in dichloromethane)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the methoxy-containing piperidine derivative in anhydrous DCM in a dry flask under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Slowly add the BBr₃ solution dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 6: Conversion to Hydrochloride Salt
For improved stability, solubility, and handling, the final compounds are typically converted to their hydrochloride salts.[11][12]
Materials:
-
Piperidine derivative (free base)
-
Anhydrous Diethyl Ether or Isopropanol
-
Hydrochloric acid (2 M solution in diethyl ether or isopropanolic HCl)
Procedure:
-
Dissolve the purified piperidine free base in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Slowly add the HCl solution dropwise with stirring.
-
A precipitate should form. If not, the solution can be cooled or a co-solvent like hexane can be added to induce precipitation.
-
Stir the suspension for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.
Analytical Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed.
Table 1: Analytical Techniques for Compound Characterization
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation. |
| Mass Spectrometry (LC-MS, HRMS) | Molecular weight confirmation and purity assessment. |
| HPLC | Purity determination and chiral separation. |
| Melting Point | Characterization of crystalline solids. |
Protocol 7: Chiral Separation by HPLC
Since the 2-position of the piperidine ring is a stereocenter, it is crucial to separate and test the individual enantiomers.[13]
Instrumentation:
-
Standard HPLC system with a UV detector.
-
Chiral Column (e.g., Chiralpak® or Chirex® series).
General Procedure:
-
Develop a suitable mobile phase (typically a mixture of hexane/isopropanol or other solvent systems) for the specific chiral stationary phase.
-
Dissolve a small amount of the racemic piperidine derivative in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the separation of the enantiomers by UV detection.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation.
-
Once an analytical method is established, it can be scaled up for preparative separation of the enantiomers.
Biological Evaluation: In Vitro Assays
The following are representative in vitro assays to evaluate the biological activity of the synthesized derivatives. The choice of assays should be guided by the therapeutic hypothesis for this chemical series.
Protocol 8: Sigma-1 Receptor Binding Assay
This assay determines the affinity of the test compounds for the sigma-1 receptor.[14][15]
Materials:
-
Guinea pig brain membrane homogenates (source of sigma-1 receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
Test compounds at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, add the assay buffer, membrane homogenate, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding [³H]-(+)-pentazocine.
-
Incubate the plate for 90 minutes at 37 °C.[14]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known sigma-1 ligand (e.g., haloperidol).
-
Calculate the IC₅₀ values and subsequently the Kᵢ values for each compound.
Protocol 9: Monoamine Transporter Inhibition Assay
This assay measures the ability of the test compounds to inhibit the uptake of radiolabeled monoamines (dopamine, norepinephrine, serotonin) into cells expressing the respective transporters (DAT, NET, SERT).[5][16][17]
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing human DAT, NET, or SERT.
-
[³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin
-
Test compounds at various concentrations
-
Assay buffer
-
96-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate the transporter-expressing cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound for 10-20 minutes.
-
Initiate uptake by adding the respective radiolabeled monoamine.
-
Incubate for a short period (e.g., 10 minutes) at room temperature or 37 °C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.
-
Non-specific uptake is determined in the presence of a known potent inhibitor (e.g., cocaine for DAT).
-
Calculate the IC₅₀ values for each compound at each transporter.
Data Presentation and SAR Analysis
The synthetic and biological data should be systematically organized to facilitate SAR analysis.
Table 2: Proposed Library of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Derivatives and Hypothetical Biological Data
| Compound ID | R¹ (N-substituent) | Ar' (Benzyl Ring) | Kᵢ (Sigma-1, nM) | IC₅₀ (DAT, nM) | IC₅₀ (NET, nM) | IC₅₀ (SERT, nM) |
| Lead-01 | H | 3-F, 4-OCH₃ | 50 | >1000 | 850 | >1000 |
| N-Me | CH₃ | 3-F, 4-OCH₃ | 35 | 900 | 700 | >1000 |
| N-Bn | Benzyl | 3-F, 4-OCH₃ | 20 | 500 | 450 | 950 |
| N-Ph | Phenyl | 3-F, 4-OCH₃ | 65 | >1000 | >1000 | >1000 |
| Ar-OH | H | 3-F, 4-OH | 40 | 800 | 600 | >1000 |
| Ar-Ph | H | 3-F, 4-Phenyl | 150 | >1000 | >1000 | >1000 |
Experimental Workflow Visualization
The overall workflow from synthesis to biological evaluation can be visualized as follows:
Sources
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Novel Analgesics from 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride
Introduction: The Piperidine Scaffold in Modern Analgesic Research
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of therapeutics targeting the central nervous system (CNS).[1][2] Its conformational flexibility and presence in numerous natural alkaloids and synthetic pharmaceuticals, most notably potent analgesics like morphine and fentanyl, underscore its significance.[3][4][5] The development of novel pain therapeutics often involves the strategic modification of existing scaffolds to enhance efficacy, improve safety profiles, and alter pharmacokinetic properties.[3]
This guide details a comprehensive workflow for the synthesis and preliminary biological evaluation of novel analgesic candidates starting from 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride. The choice of this starting material is deliberate. The 2-benzylpiperidine core provides a foundational structure, while the electronic properties of the fluorine and methoxy substituents on the phenyl ring offer potential for modulating receptor binding affinity and metabolic stability.[6][7] Specifically, fluorination can enhance interactions with receptor targets and is a common strategy in modern drug design to improve potency and pharmacokinetic profiles.[7]
Our synthetic strategy will focus on the functionalization of the piperidine nitrogen, a well-established approach for tuning the pharmacological activity of this class of compounds.[8][9] Following synthesis, a robust screening cascade, beginning with in vitro receptor binding assays and progressing to in vivo models of nociception, will be employed to identify promising lead compounds.
Part 1: Synthetic Strategy and Protocols
The primary synthetic objective is to generate a focused library of derivatives through N-alkylation and N-acylation of the parent piperidine. The piperidine nitrogen is the most chemically accessible and pharmacologically critical point for modification in this scaffold.[2][8] Structure-activity relationship (SAR) studies have consistently shown that the nature of the N-substituent is a key determinant of analgesic potency and receptor selectivity.[8][10]
Caption: General synthetic workflow for derivatization.
Protocol 1: Liberation of the Piperidine Free Base
Causality: The starting material is a hydrochloride salt, wherein the piperidine nitrogen is protonated and non-nucleophilic. To enable subsequent N-functionalization reactions, it must be converted to its free base form using a suitable inorganic base.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 1.0 equivalent of this compound in deionized water.
-
Transfer the solution to a separatory funnel and add an equal volume of DCM.
-
Slowly add 1 M NaOH solution dropwise while stirring, periodically checking the pH of the aqueous layer with pH paper until it is basic (pH > 10).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate completely. Drain the lower organic (DCM) layer into a clean flask.
-
Extract the aqueous layer two more times with DCM.
-
Combine all organic extracts and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the free base as an oil or solid.
-
Confirm the structure and purity via ¹H NMR and LC-MS before proceeding.
Protocol 2: Synthesis of N-Alkyl Derivatives (e.g., N-Phenethylation)
Causality: N-alkylation, particularly with an aralkyl substituent like a phenethyl group, is a classic strategy for conferring high potency in opioid analgesics.[8] This protocol details a standard nucleophilic substitution reaction.
Materials:
-
2-(3-Fluoro-4-methoxy-benzyl)-piperidine (from Protocol 1)
-
(2-Bromoethyl)benzene (Phenethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a solution of the piperidine free base (1.0 eq.) in anhydrous ACN, add anhydrous K₂CO₃ (2.0-3.0 eq.).
-
Add (2-bromoethyl)benzene (1.1-1.2 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-alkylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Table 1: Representative Synthetic Targets | ||
| Compound ID | Starting Material | Modification Reagent |
| SM-1 | N/A | 2-(3-Fluoro-4-methoxy-benzyl)-piperidine HCl |
| AN-101 | SM-1 (as free base) | (2-Bromoethyl)benzene |
| AN-102 | SM-1 (as free base) | Benzoyl chloride |
| AN-103 | SM-1 (as free base) | 3-Phenylpropyl bromide |
| AN-104 | SM-1 (as free base) | Propionyl chloride |
Part 2: Biological Evaluation Protocols
A hierarchical screening approach is essential for efficient drug discovery. The process begins with high-throughput in vitro assays to assess the primary pharmacology of the synthesized compounds, followed by more complex in vivo models to evaluate their functional effects in a physiological context.[11][12]
Caption: Hierarchical screening cascade for novel analgesics.
Protocol 3: In Vitro Mu-Opioid Receptor (MOR) Competitive Binding Assay
Causality: The µ-opioid receptor (MOR) is the primary molecular target for most clinically effective opioid analgesics.[4] This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radiolabeled ligand for binding to the receptor.[13][14][15] A low Ki value indicates high binding affinity.
Materials:
-
Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).
-
Radioligand: [³H]-DAMGO (a selective MOR agonist), specific activity 30-60 Ci/mmol.
-
Test Compounds: Synthesized derivatives dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Naloxone (10 µM).
-
96-well plates, glass fiber filters (e.g., Whatman GF/B), cell harvester, liquid scintillation cocktail, and a scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
Assay Setup: In a 96-well plate, combine the following for a total volume of 200 µL per well:
-
50 µL of hMOR cell membranes (5-20 µg protein).
-
50 µL of [³H]-DAMGO at a final concentration near its dissociation constant (Kd), typically 0.5-1.0 nM.
-
50 µL of varying concentrations of the test compound (for competition curve) or buffer (for total binding) or 10 µM Naloxone (for non-specific binding).
-
50 µL of assay buffer.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to reach binding equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester.[15] Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.[15] Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total CPM. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4: In Vivo Analgesic Efficacy - Hot Plate Test
Causality: The hot plate test is a standard model for assessing centrally mediated antinociceptive activity.[16][17] It measures the latency of a pain response to a thermal stimulus, which is characteristically prolonged by opioid analgesics.[8][18][19][20]
Materials:
-
Male Swiss Webster mice (20-25 g).
-
Hot plate apparatus with temperature control.
-
Test compounds formulated in a suitable vehicle (e.g., saline with 5% Tween 80).
-
Positive Control: Morphine sulfate (e.g., 10 mg/kg, subcutaneous).
-
Vehicle Control.
-
Animal observation chambers.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.[21]
-
Apparatus Setup: Set the hot plate surface temperature to a constant 55 ± 0.5°C.[18][21]
-
Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nocifensive behavior (e.g., hind paw licking, flicking, or jumping).[21] To prevent tissue damage, a cut-off time of 30-45 seconds is mandatory; any mouse not responding by this time is removed and assigned the cut-off latency.
-
Dosing: Administer the test compounds, morphine, or vehicle to different groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal or subcutaneous).
-
Post-Dosing Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE of the test groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
| Table 2: Representative Biological Data (Hypothetical) | ||
| Compound ID | MOR Binding Affinity (Ki, nM) | Analgesic Activity (%MPE at 60 min) |
| Morphine | 1.2 | 85.4 ± 5.2 |
| SM-1 (free base) | > 10,000 | 5.1 ± 2.3 |
| AN-101 (N-phenethyl) | 0.85 | 92.1 ± 6.8 |
| AN-102 (N-benzoyl) | 45.6 | 35.7 ± 4.1 |
References
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- Vo, V. et al. (2014). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Probes and Drugs from The Venom of the Giant Australian Stinging Tree, 119-132.
- Organic Chemistry Portal. Piperidine synthesis.
- Gaponova, I. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Fries, A. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620.
- Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377-381.
- Ahmad, H. N. et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Chemistry & Biodiversity.
- Aziz-ur-Rehman et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
- González-Esguevillas, M. et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry (Weinheim an der Bergstrasse, Germany), 26(18), 4236-4244.
- Hemanth Kumar, K., & Sreeramulu, J. (1989). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of pharmacy and pharmacology, 41(10), 725-727.
- JoVE. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- Charles River Labor
- Kuwayama, T. et al. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. Biological & Pharmaceutical Bulletin, 44(2), 279-282.
- BenchChem. (2025). Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay.
- Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Maze Engineers. (n.d.).
- Cellular and Molecular Biology. (2020). Analgesic action of Rubimaillin in vitro and in vivo.
- Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96.
- National Center for Biotechnology Information. (2024).
- PubMed. (2022). In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae).
- PubMed. (2007). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice.
- PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.
- Taylor & Francis Online. (2023). Evaluation of Analgesic and Anti-inflammatory Activities of Methanolic Leaf and Root Extracts of Gomphocarpus purpurascens A. Rich (Asclepiadaceae) in Mice.
- MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Melior Discovery. (n.d.). in vivo models of Pain, Anesthesia and Algesia.
- ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay...
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- Wikipedia. (n.d.). Phencyclidine.
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- Patsnap Synapse. (2025). What in vivo models are used for pain studies?
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Application Notes & Protocols: In Vitro Characterization of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
Introduction: Rationale for Investigation
The compound 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride belongs to a chemical class holding significant promise in neuropharmacology and drug discovery. Its core structure features a piperidine ring, a prevalent scaffold in molecules targeting the central nervous system (CNS), linked to a substituted benzyl group. The specific substitutions—a fluorine atom at the 3-position and a methoxy group at the 4-position—are classic medicinal chemistry strategies to modulate electronic properties, membrane permeability, metabolic stability, and target-binding affinity.[1][2] For instance, fluorine incorporation can alter the pKa of the basic piperidine nitrogen, potentially improving pharmacokinetic properties and reducing off-target effects like hERG ion channel binding.[2]
While this specific molecule, CAS No. 1170364-71-2, is primarily available as a research chemical or synthetic building block, its structural motifs suggest a high probability of interaction with key CNS targets, particularly sigma receptors.[1][3] Sigma receptors (σ), especially the sigma-1 receptor (S1R), are unique, ligand-operated intracellular chaperones primarily located at the endoplasmic reticulum (ER) membrane.[4][5] They are implicated in a vast array of cellular functions, including ion channel modulation, calcium signaling, and neuroprotection, making them attractive targets for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, and pain.[4][6]
This document provides a comprehensive suite of detailed in vitro protocols designed to systematically characterize the pharmacological profile of this compound. The proposed workflow is designed to first establish its binding affinity at sigma receptors, then elucidate its functional activity through downstream cellular assays, providing a robust foundation for further drug development efforts.
Section 1: Physicochemical Properties and Compound Handling
Prior to any biological evaluation, it is imperative to confirm the identity, purity, and solubility of the test compound. This ensures the reliability and reproducibility of all subsequent experimental data.
1.1. Compound Identity and Purity Analysis It is recommended to verify the compound (Supplier examples: Benchchem, Echemi) using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and absence of significant organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.[1][3]
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >98% for in vitro screening.
1.2. Solubility Assessment The hydrochloride salt form is intended to enhance aqueous solubility.[1] However, empirical determination is critical. Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like sterile dimethyl sulfoxide (DMSO) or water. Subsequent dilutions into aqueous assay buffers should be carefully monitored for precipitation. The final DMSO concentration in cellular assays should typically be maintained at ≤0.1% to avoid solvent-induced artifacts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1170364-71-2 | [1][3] |
| Molecular Formula | C₁₃H₁₉ClFNO | [1][3] |
| Molecular Weight | 259.75 g/mol | [1][3] |
| IUPAC Name | 2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine;hydrochloride | [1] |
| Physical Form | Solid | |
| Hazard Statements | H301 (Toxic if swallowed) |
1.3. Safety and Handling The compound is classified as Acute Toxicity, Oral, Category 3. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is required. All handling should be performed in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[7][8]
Section 2: Primary Target Identification: Sigma Receptor Radioligand Binding Assays
Experimental Rationale: The structural similarity of the piperidine scaffold to known sigma receptor ligands makes these proteins the primary hypothetical targets.[9] Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[4][10] This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known affinity for the target receptor. Guinea pig liver membranes are an excellent native source for S1R due to their high receptor density.[10]
2.1. Protocol: Sigma-1 Receptor (S1R) Competitive Binding Assay
Principle of the Assay: This protocol determines the inhibition constant (Kᵢ) of the test compound for S1R by measuring its competition with the high-affinity S1R radioligand, [³H]-(+)-pentazocine.[4][10]
Materials:
-
Test Compound: this compound
-
Membrane Preparation: Guinea pig liver membranes (prepared as per Fontanilla et al., 2008 or commercially available).[10]
-
Radioligand: [³H]-(+)-pentazocine (Specific Activity: 30-60 Ci/mmol)
-
Non-specific Ligand: Haloperidol (10 µM final concentration) or unlabeled (+)-pentazocine.[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Apparatus: 96-well plates, Brandel cell harvester or equivalent, scintillation counter, glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).[10]
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and Test Compound concentrations.
-
Reagent Addition: To each well, add reagents in the following order:
-
Assay Buffer: To bring the final volume to 200 µL.
-
Test Compound: Add serial dilutions of the test compound (e.g., 0.1 nM to 100 µM). For Total Binding wells, add an equivalent volume of vehicle (DMSO/buffer).
-
Non-specific Ligand: To NSB wells, add Haloperidol to a final concentration of 10 µM.
-
Radioligand: Add [³H]-(+)-pentazocine to a final concentration near its Kₔ (typically 2-5 nM).
-
Membrane Homogenate: Add guinea pig liver membrane protein (typically 100-200 µg per well).
-
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[10][11]
-
Harvesting: Terminate the reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with 500 µL of ice-cold Wash Buffer to remove unbound radioactivity.[10]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).
-
Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
Section 3: Functional Characterization of S1R Interaction
Establishing binding affinity is the first step. The subsequent critical stage is to determine if this binding event leads to a functional cellular response. S1R is a chaperone protein that modulates the function of other proteins, most notably those involved in intracellular calcium signaling and neuronal health.[5]
3.1. Assay 1: Intracellular Calcium Flux Assay
Experimental Rationale: S1R is a key modulator of intracellular Ca²⁺ homeostasis. It can regulate store-operated Ca²⁺ entry (SOCE) by interacting with the STIM1 protein, an ER Ca²⁺ sensor.[12] S1R agonists can attenuate the coupling between STIM1 and the Orai1 plasma membrane channel, thereby inhibiting SOCE.[12] This assay will determine if the test compound functions as an agonist or antagonist at S1R by measuring its effect on Ca²⁺ mobilization.
Principle of the Assay: This protocol uses a fluorescent Ca²⁺ indicator dye (e.g., Fluo-8 AM) to measure changes in intracellular calcium concentration in real-time. Cells are first treated with thapsigargin to deplete ER Ca²⁺ stores, which triggers SOCE. The effect of the test compound on this Ca²⁺ influx is then quantified.[13][14]
Materials:
-
Cell Line: A cell line expressing S1R, such as human embryonic kidney (HEK293) cells or BV2 microglia cells.[12][13]
-
Culture Medium: DMEM with 10% FBS.
-
Fluorescent Dye: Fluo-8 AM or Fura-2 AM.
-
ER Store Depleting Agent: Thapsigargin (1 µM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
Controls: Known S1R agonist (e.g., (+)-pentazocine) and antagonist (e.g., Haloperidol).
-
Apparatus: Black, clear-bottom 96- or 384-well plates; fluorescence plate reader with liquid injection capabilities.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into the 96-well plates at an appropriate density (e.g., 50,000 cells/well) and allow them to adhere overnight.
-
Dye Loading: Wash cells with Assay Buffer. Load the cells with Fluo-8 AM (e.g., 4 µM) in Assay Buffer for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.
-
Compound Pre-incubation: Add the test compound and controls at various concentrations to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Reading: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period (e.g., 1-2 minutes).
-
SOCE Triggering: Using the instrument's injector, add thapsigargin to all wells to a final concentration of 1 µM.
-
Data Acquisition: Immediately after injection, continue to measure the fluorescence intensity every 1-5 seconds for 5-10 minutes.
Data Analysis:
-
The change in intracellular Ca²⁺ is represented by the change in fluorescence intensity over time.
-
Quantify the response by calculating the peak fluorescence intensity or the area under the curve (AUC) after thapsigargin addition.
-
Normalize the data to the vehicle control response.
-
Plot the normalized response against the log concentration of the test compound.
-
Agonist Activity: An agonist will inhibit the thapsigargin-induced Ca²⁺ influx, resulting in a dose-dependent decrease in the fluorescence signal. Calculate an IC₅₀ value.
-
Antagonist Activity: To test for antagonism, pre-incubate cells with the test compound before adding a known S1R agonist. An antagonist will reverse the inhibitory effect of the agonist, restoring the Ca²⁺ signal. Calculate a Kₑ value.
-
3.2. Assay 2: Neurite Outgrowth Assay
Experimental Rationale: S1R activation is strongly linked to neurotrophic effects, including the promotion of neurite outgrowth and neuronal survival.[15] This cell-based phenotypic assay provides a physiologically relevant measure of the compound's potential for neurorestorative or neuroprotective applications. It assesses the ability of the compound to induce or enhance the formation of neurites in a neuronal cell line.[16][17]
Principle of the Assay: Neuronal cells are treated with the test compound, and changes in neuronal morphology are quantified using high-content imaging and analysis software.[18][19] Key parameters include total neurite length, number of neurites per cell, and number of branch points.
Materials:
-
Cell Line: A neuroblastoma line like SH-SY5Y or a pheochromocytoma line like PC12, which can be differentiated to a neuronal phenotype.
-
Coating Substrate: Poly-D-Lysine or Laminin.[18]
-
Differentiation Medium: Low-serum medium, potentially containing a low concentration of a differentiating agent like retinoic acid or Nerve Growth Factor (NGF).
-
Primary Antibody: Mouse anti-β-III Tubulin antibody (a neuron-specific marker).
-
Secondary Antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI or Hoechst 33342.
-
Apparatus: 96- or 384-well imaging plates (black, clear bottom); high-content automated imaging system (e.g., Molecular Devices ImageXpress, Sartorius Incucyte).[16]
Step-by-Step Methodology:
-
Plate Coating: Coat the imaging plates with the chosen substrate according to the manufacturer's instructions.
-
Cell Seeding: Seed the neuronal cells at a low density to allow for clear visualization of individual neurites.
-
Compound Treatment: After cell attachment (4-24 hours), replace the medium with differentiation medium containing serial dilutions of the test compound and relevant controls (vehicle, positive control like NGF for PC12 cells).
-
Incubation: Incubate the plates for 48-72 hours to allow for neurite extension.[18]
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary antibody (anti-β-III Tubulin).
-
Wash and incubate with the fluorescent secondary antibody and the nuclear stain.
-
-
Imaging: Acquire images using a high-content imaging system. Capture images from both the green (neurites) and blue (nuclei) channels.
-
Image Analysis: Use automated analysis software to:
-
Identify cell bodies (from the nuclear stain).
-
Trace and measure the neurites extending from each cell body (from the β-III Tubulin stain).
-
Calculate parameters such as total neurite length per cell, number of primary neurites, and number of branch points.
-
Count the total number of viable cells (from the nuclear stain) to assess cytotoxicity.
-
Data Analysis:
-
Normalize the neurite outgrowth parameters (e.g., total length) to the vehicle control.
-
Plot the normalized data against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value for neurite promotion.
-
Simultaneously, plot the cell count data to identify any concentrations that cause cytotoxicity (a significant decrease in cell number).
Section 4: Summary and Path Forward
This structured in vitro testing cascade provides a comprehensive initial pharmacological profile for this compound.
Table 2: Example Data Summary for Compound Characterization
| Assay Type | Parameter | Expected Result (Hypothetical) | Implication |
| S1R Radioligand Binding | Kᵢ (nM) | 15 nM | High affinity for the Sigma-1 receptor. |
| S2R Radioligand Binding | Kᵢ (nM) | >1000 nM | Selective for S1R over S2R. |
| Intracellular Calcium Flux | IC₅₀ (nM) | 85 nM | Functional agonist activity at S1R. |
| Neurite Outgrowth | EC₅₀ (nM) | 120 nM | Promotes neurite extension at non-toxic concentrations. |
| Neurite Outgrowth (Toxicity) | CC₅₀ (µM) | >10 µM | Favorable therapeutic window in this assay. |
Successful execution of these protocols will classify the compound as a selective S1R ligand, quantify its binding affinity, and characterize its functional signature as an agonist with neurotrophic properties. These data are foundational for guiding further preclinical development, including in vivo studies in models of neurological disease and pharmacokinetic profiling.
References
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Poupaert, J. H. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC, PubMed Central. Retrieved from [Link]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Retrieved from [Link]
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Poupaert, J. H. (2021). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Retrieved from [Link]
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PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved from [Link]
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Garnier-Lhomme, M., et al. (2016). Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1. Journal of General Physiology. Retrieved from [Link]
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Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
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NIH. (n.d.). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Retrieved from [Link]
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MDPI. (2021). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Retrieved from [Link]
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University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
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MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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MDPI. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Retrieved from [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
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Evotec (Cyprotex). (n.d.). Neurite Outgrowth Assay. Retrieved from [Link]
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bioRxiv. (2022). Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurite Outgrowth, Neurotoxicity. Retrieved from [Link]
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Frontiers. (2019). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Retrieved from [Link]
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Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
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bioRxiv. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. Retrieved from [Link]
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ResearchGate. (n.d.). The Sigma Enigma: In Vitro / in Silico Site-Directed Mutagenesis Studies Unveil σ 1 Receptor Ligand Binding. Retrieved from [Link]
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Pireddu, R., et al. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International Journal of Molecular Sciences. Retrieved from [Link]
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BMG LABTECH. (2020). Calcium assays: at the centre of biology. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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Application Notes and Protocols: 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its inherent three-dimensional structure and basic nitrogen atom facilitate critical interactions with biological targets and can improve pharmacokinetic properties such as blood-brain barrier penetration.[3] The compound 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride builds upon this robust foundation, incorporating key electronic features through its substituted benzyl group that suggest a nuanced pharmacological profile.
The presence of a fluorine atom and a methoxy group on the benzyl ring is a deliberate tactic in modern drug design.[4] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence metabolic stability, and enhance binding affinity through favorable electrostatic interactions.[2][4] The methoxy group, an electron-donating substituent, can also participate in hydrogen bonding and alter the compound's lipophilicity and electronic character.[5] This strategic functionalization, coupled with the piperidine core, earmarks this compound as a compelling candidate for investigation against various receptors and enzymes.
This document serves as a detailed guide for researchers, providing in-depth application notes and validated protocols for exploring the medicinal chemistry of this compound. We will delve into its potential as a Dopamine D4 receptor antagonist and a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, providing the scientific rationale and step-by-step methodologies for its characterization.
Compound Profile
| Parameter | Value |
| IUPAC Name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine hydrochloride |
| CAS Number | 1170364-71-2 |
| Molecular Formula | C₁₃H₁₉ClFNO |
| Molecular Weight | 259.75 g/mol |
| Structure | |
| Key Features | Piperidine core, 3-fluoro-4-methoxybenzyl substituent |
| Form | Solid |
Application I: Dopamine D4 Receptor Antagonism
Scientific Rationale
The Dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus.[6][7] This localization implicates the D4R in cognitive processes, emotional regulation, and memory. Consequently, D4R has emerged as a significant therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorders.[8][9]
Structurally similar compounds featuring a piperidine core and a substituted benzyl moiety have demonstrated potent D4R antagonism.[10][11] Specifically, the 3-fluoro-4-methoxybenzyl group has been successfully employed in structure-activity relationship (SAR) studies of D4R antagonists, highlighting its compatibility with the receptor's binding pocket.[10][12] The piperidine nitrogen is predicted to form a key salt bridge with a conserved aspartate residue in the D4R binding site, while the substituted benzyl group explores a more lipophilic region of the pocket, with the fluorine and methoxy groups fine-tuning these interactions. Therefore, it is hypothesized that this compound acts as a D4R antagonist.
Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human Dopamine D4 receptor. The assay utilizes a known high-affinity radioligand, such as [³H]-spiperone, and membranes from cells stably expressing the human D4R.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-spiperone (specific activity ~70-90 Ci/mmol)
-
Membrane Preparation: Human Dopamine D4 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Non-specific Binding Control: Haloperidol or another suitable D4R antagonist
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation Cocktail
-
96-well filter plates (GF/B or GF/C)
-
Microplate scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in the assay buffer to obtain a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer + 50 µL of [³H]-spiperone + 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM haloperidol + 50 µL of [³H]-spiperone + 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of test compound dilution + 50 µL of [³H]-spiperone + 100 µL of membrane preparation.
-
Note: The final concentration of [³H]-spiperone should be at its Kd for the D4 receptor.
-
-
Incubation:
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
-
Harvesting:
-
Rapidly filter the contents of each well through the pre-soaked (in assay buffer) 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filter mats to dry completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for D4R Radioligand Binding Assay.
Application II: Investigation of TRPV1 Antagonist Activity
Scientific Rationale
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, protons (acidic conditions), and capsaicin, the pungent compound in chili peppers.[13][14] It is highly expressed in primary sensory neurons and plays a crucial role in the signaling of inflammatory and neuropathic pain.[15] Consequently, TRPV1 antagonists are being actively pursued as a novel class of analgesics.[14]
The structural motif of a substituted phenyl ring is present in many known TRPV1 antagonists.[14] While the core of this compound differs from classic TRPV1 modulators, its lipophilic benzyl moiety with hydrogen bond acceptors (fluorine and methoxy oxygen) could potentially interact with the vanilloid binding pocket of the TRPV1 channel. Given that some piperidine-containing compounds have shown activity at TRPV1, exploring the effect of this compound on TRPV1 activation is a scientifically valid secondary line of investigation.
Experimental Protocol: Calcium Influx Assay for TRPV1 Antagonism
This protocol describes a cell-based functional assay to evaluate the ability of this compound to antagonize capsaicin-induced activation of the human TRPV1 receptor. The assay measures changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.
Materials:
-
Test Compound: this compound
-
TRPV1 Agonist: Capsaicin
-
Cell Line: HEK293 or CHO cells stably expressing human TRPV1
-
Calcium Indicator Dye: Fluo-4 AM or similar
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Plate the hTRPV1-expressing cells in black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and optionally 2.5 mM probenecid in assay buffer.
-
Remove the cell culture medium from the plate and add 100 µL of loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Wash the cells twice with 100 µL of assay buffer, leaving 100 µL in each well.
-
Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.
-
Add 100 µL of the 2x compound dilutions to the corresponding wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Prepare a 4x solution of capsaicin in assay buffer (final concentration should be the EC₈₀).
-
Place the plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 50 µL of the 4x capsaicin solution to each well.
-
Continuously record the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated as the maximum fluorescence intensity post-stimulation minus the baseline fluorescence.
-
Normalize the data by expressing the response in each well as a percentage of the control response (capsaicin alone).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for TRPV1 Calcium Influx Assay.
Chemical Synthesis: A Representative Approach
The synthesis of 2-(substituted benzyl)-piperidines can be achieved through various synthetic routes. A common and effective method involves the catalytic hydrogenation of the corresponding substituted 2-benzylpyridine precursor.[1] This approach is often high-yielding and allows for the late-stage introduction of the piperidine ring.
Protocol: Synthesis of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine
This protocol outlines a plausible two-step synthesis starting from commercially available 2-picoline and 3-fluoro-4-methoxybenzaldehyde.
Step 1: Synthesis of 2-(3-Fluoro-4-methoxy-benzyl)pyridine
-
To a solution of 2-picoline in freshly distilled THF at -78°C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.0 equivalent) dropwise.
-
Stir the resulting deep red solution at -78°C for 30 minutes.
-
Add a solution of 3-fluoro-4-methoxybenzaldehyde (1.0 equivalent) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude alcohol is then subjected to deoxygenation. This can be achieved by converting the alcohol to a mesylate or tosylate followed by reduction with a hydride source, or through a one-pot deoxygenation/hydrogenation of the pyridine ring.
Step 2: Hydrogenation to 2-(3-Fluoro-4-methoxy-benzyl)-piperidine
-
Dissolve the 2-(3-fluoro-4-methoxy-benzyl)pyridine intermediate in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50-100 psi).
-
Stir the reaction at room temperature until the uptake of hydrogen ceases (monitor by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Step 3: Salt Formation
-
Dissolve the purified 2-(3-fluoro-4-methoxy-benzyl)-piperidine free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in diethyl ether (1.1 equivalents) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Caption: Plausible synthetic route to the target compound.
Conclusion and Future Directions
This compound is a well-designed chemical probe for exploring key targets in medicinal chemistry. The protocols outlined herein provide a robust framework for its characterization as a potential Dopamine D4 receptor antagonist and for investigating its off-target effects at the TRPV1 channel. The strong rationale for D4R activity suggests that this should be the primary focus of investigation. Positive results from these initial assays would warrant further studies, including functional assays to determine agonist versus antagonist activity at the D4 receptor, selectivity profiling against other dopamine receptor subtypes, and in vivo studies to assess its pharmacokinetic properties and potential therapeutic efficacy in models of CNS disorders.
References
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A New Era for the Design of TRPV1 Antagonists and Agonists with the Use of Structural Information and Molecular Docking of Capsaicin-like Compounds. PMC. [Link]
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The Pharmacological Challenge to Tame the Transient Receptor Potential Vanilloid-1 (TRPV1) Nocisensor. PubMed Central. [Link]
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Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. [Link]
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Table 3, Detailed protocol for the D2 binding secondary assay. NIH Molecular Libraries Program. [Link]
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(R)-2-(3-Fluoro-5-methoxyphenyl)piperidine. PubChem. [Link]
-
A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. [Link]
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TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides. NIH. [Link]
-
A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. PMC. [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. Wiley Online Library. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]
-
TRPV1: A Potential Drug Target for Treating Various Diseases. MDPI. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
-
TRPV1: A Potential Drug Target for Treating Various Diseases. PMC. [Link]
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv. [Link]
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Novel Methodology to Identify TRPV1 Antagonists Independent of Capsaicin Activation. NCBI. [Link]
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Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. ACS Publications. [Link]
-
Activity-dependent targeting of TRPV1 with a pore-permeating capsaicin analog. PMC. [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
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Rat Dopamine Receptor D4 (DRD4) ELISA. Kamiya Biomedical Company. [Link]
-
Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. MDPI. [Link]
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- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1] Its conformational flexibility and physicochemical properties make it a highly privileged motif in drug design. This guide provides a comprehensive overview and detailed protocols for the chemical functionalization of 2-(3-fluoro-4-methoxy-benzyl)-piperidine hydrochloride, a versatile building block for creating diverse chemical libraries. We will explore strategic modifications at both the piperidine nitrogen (N-functionalization) and, looking toward future advancements, the carbon framework (C-H functionalization). The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Introduction: The Strategic Value of the Piperidine Moiety
Saturated N-heterocycles are increasingly sought-after scaffolds in drug discovery, offering a departure from the often-flat structures of aromatic compounds and providing access to a richer three-dimensional chemical space.[2] Among these, the piperidine ring is particularly prominent, appearing in a wide range of therapeutic agents targeting the central nervous system, cancer, and infectious diseases.[1] The functionalization of a pre-existing piperidine core, such as 2-(3-fluoro-4-methoxy-benzyl)-piperidine, is a powerful strategy in lead optimization. It allows for the systematic modification of a compound's steric and electronic properties to enhance potency, selectivity, and pharmacokinetic profiles (ADME).
This document focuses on two primary avenues for derivatization:
-
N-Functionalization: The secondary amine of the piperidine ring is a prime handle for introducing a wide variety of substituents. We will detail protocols for N-arylation via the Buchwald-Hartwig amination and N-alkylation through direct alkylation and reductive amination.
-
C-H Functionalization: Direct modification of the piperidine ring's C-H bonds represents a modern and efficient approach to building molecular complexity.[3] While more advanced, we will discuss the principles and a conceptual framework for achieving regioselective C-H arylation, highlighting the importance of directing groups.
Before proceeding with any functionalization, it is essential to convert the starting material, this compound, to its free base form.
Protocol 1: Free Base Preparation
Rationale: The hydrochloride salt is stable and easy to handle. However, the protonated nitrogen is not nucleophilic and will not react in the subsequent functionalization reactions. Therefore, a simple acid-base extraction is required to generate the free secondary amine.
Procedure:
-
Dissolve this compound (1.0 eq) in deionized water (10 mL per 1 g of starting material).
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) to neutralize the hydrochloride.
-
Confirm the aqueous layer is basic (pH > 8) using pH paper.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which is typically an oil or a low-melting solid. The product is used in the next steps without further purification.
N-Functionalization Strategies
N-Arylation via Buchwald-Hartwig Amination
Mechanistic Insight: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[4] The catalytic cycle generally involves:
-
Oxidative addition of the aryl halide to a Pd(0) complex.
-
Coordination of the amine to the resulting Pd(II) complex.
-
Deprotonation of the coordinated amine by a base to form a palladium amide complex.
-
Reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst.[4][5]
The choice of ligand is critical, as it stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For sterically hindered secondary amines like our substrate, bulky, electron-rich phosphine ligands are often required.[6]
Experimental Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig N-arylation.
Protocol 2: N-Arylation of 2-(3-fluoro-4-methoxy-benzyl)-piperidine
Materials:
-
2-(3-fluoro-4-methoxy-benzyl)-piperidine (free base, 1.0 eq)
-
Aryl bromide or chloride (1.1 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base under an inert atmosphere (Nitrogen or Argon).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (or dioxane) via syringe.
-
Add the free base piperidine, followed by the aryl halide.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel.
Table 1: Catalyst and Ligand Selection for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Typical Substrates | Key Advantages |
| Pd₂(dba)₃ / Pd(OAc)₂ | RuPhos | Secondary amines, sterically hindered aryl halides | Excellent for hindered substrates.[4] |
| Pd₂(dba)₃ / Pd(OAc)₂ | BrettPhos | Primary and some secondary amines | High activity, good for heteroaryl halides.[4] |
| XPhos Pd G3 | XPhos (integrated) | Broad range of amines and aryl halides | Air- and moisture-stable precatalyst, simplifies setup.[7] |
| tBuXPhos Pd G3 | tBuXPhos (integrated) | Aryl chlorides, challenging couplings | Highly active for less reactive electrophiles. |
N-Alkylation via Reductive Amination
Mechanistic Insight: Reductive amination is a two-step process that occurs in one pot. First, the secondary amine reacts with an aldehyde or ketone to form an iminium ion. This electrophilic intermediate is then reduced in situ by a mild reducing agent to yield the more substituted amine.[8][9] A key advantage of this method is its high selectivity, avoiding the over-alkylation that can plague direct alkylation with alkyl halides.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice of reductant as it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion.[10]
Reaction Scheme Diagram:
Caption: Reductive amination pathway.
Protocol 3: Reductive Amination with an Aldehyde
Materials:
-
2-(3-fluoro-4-methoxy-benzyl)-piperidine (free base, 1.0 eq)
-
Aldehyde (1.1 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Dissolve the free base piperidine and the aldehyde in anhydrous DCM.
-
Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography if necessary.
Table 2: Comparison of N-Alkylation Methods
| Method | Reagents | Pros | Cons |
| Direct Alkylation | Alkyl halide, Base (K₂CO₃, DIPEA)[11] | Simple setup, good for reactive alkyl halides (benzyl, allyl). | Risk of over-alkylation, potential for quaternization.[8][11] |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (NaBH(OAc)₃) | Excellent selectivity, broad substrate scope, mild conditions.[9][12] | Requires a carbonyl compound, less suitable for simple methyl/ethyl groups. |
Conceptual Framework: C-H Functionalization
Directly converting C-H bonds to C-C or C-heteroatom bonds is a highly efficient strategy in modern synthesis. For a substituted piperidine, achieving regioselectivity is the primary challenge. The C2 and C5 positions are electronically activated due to their proximity to the nitrogen atom, but this can be overridden.
The Role of Directing Groups: To achieve functionalization at specific, less reactive positions (e.g., C3 or C4), a directing group (DG) is often employed.[13] The DG is temporarily installed on the piperidine nitrogen. It contains a coordinating atom that directs a transition metal catalyst (commonly palladium or rhodium) to a specific C-H bond, leading to its selective cleavage and subsequent functionalization.[13] Aminoquinoline amides are powerful directing groups for this purpose.[13]
Conceptual Workflow Diagram:
Caption: Conceptual workflow for directing group-assisted C-H functionalization.
Scientific Rationale:
-
Regioselectivity: The geometry of the directing group and its coordination to the metal center dictate which C-H bond is activated. For instance, an amide-linked aminoquinoline group at the C2 position of a piperidine can direct arylation to the C4 position.[13]
-
Catalyst and Conditions: Palladium(II) acetate is a common catalyst precursor. The reaction typically requires an oxidant (e.g., AgOAc) and an acidic additive. The choice of ligand can also influence selectivity and efficiency.[14]
-
Challenges: C-H functionalization of saturated heterocycles can be challenging, sometimes resulting in incomplete conversions.[13] However, ongoing research is continuously improving the scope and reliability of these methods.[13] The C3 position is electronically deactivated, making direct C-H functionalization difficult, often requiring indirect methods.[3]
Conclusion
The functionalization of the 2-(3-fluoro-4-methoxy-benzyl)-piperidine ring offers a robust platform for generating novel and structurally diverse molecules for drug discovery and development. The N-functionalization methods detailed here, including Buchwald-Hartwig amination and reductive amination, are reliable and versatile protocols for introducing aryl and alkyl substituents, respectively. Furthermore, the principles of C-H functionalization provide a forward-looking strategy for more complex, direct modifications of the piperidine core. By understanding the mechanistic underpinnings of these reactions, researchers can make informed decisions to optimize reaction conditions and achieve their synthetic goals, ultimately accelerating the discovery of new therapeutic agents.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. [Link]
-
Chemistry – A European Journal. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Organic Letters. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. [Link]
-
The Journal of Organic Chemistry. (2014). Synthesis of Saturated N-Heterocycles. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-(3-fluoro-4-methoxy-benzyl)-piperidine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It addresses common challenges encountered during synthesis, purification, and salt formation in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Section 1: Core Synthesis - Catalytic Hydrogenation of Pyridine Precursors
The most robust and scalable route to 2-benzylpiperidines involves the synthesis of the corresponding 2-benzylpyridine intermediate followed by catalytic hydrogenation of the aromatic pyridine ring. This section focuses on troubleshooting this critical step.
FAQ 1.1: My catalytic hydrogenation of 2-(3-fluoro-4-methoxy-benzyl)-pyridine is suffering from low yield and incomplete conversion. What are the primary causes and troubleshooting steps?
Answer: Low yield and stalled reactions in the catalytic hydrogenation of substituted pyridines are common yet solvable issues. The root cause often lies in a combination of catalyst activity, reaction conditions, and substrate purity. The pyridine nitrogen itself can act as a catalyst inhibitor, complicating the reduction compared to a simple benzene ring.[1]
Potential Causes & Solutions:
-
Catalyst Inhibition/Poisoning:
-
Causality: The lone pair on the pyridine nitrogen can strongly coordinate to the metal surface of the catalyst (e.g., Platinum, Rhodium), inhibiting its activity.[1] Impurities from previous synthetic steps, such as sulfur or phosphine-containing reagents, can irreversibly poison the catalyst.
-
Solution:
-
Acidic Additives: The most effective strategy is to add an acid like HCl or acetic acid.[1][2] Protonation of the pyridine nitrogen prevents it from binding to the catalyst, thereby enhancing reactivity.[1] The hydrogenation is then performed on the pyridinium salt.
-
Purification: Ensure the pyridine precursor is highly pure. Chromatography or recrystallization before hydrogenation can remove potential poisons.
-
-
-
Insufficiently Forcing Conditions:
-
Causality: The aromaticity of the pyridine ring requires significant energy to overcome. Low hydrogen pressure or temperature may be insufficient for complete reduction.[1]
-
Solution: Systematically increase hydrogen pressure (e.g., from 50 psi to 500 psi, or even higher in specialized equipment) and temperature (e.g., from room temperature to 60-80 °C).[1] Monitor the reaction progress by TLC, GC-MS, or NMR to find the optimal balance that avoids side reactions.
-
-
Incorrect Catalyst Choice:
-
Causality: Different catalysts exhibit varying activities and selectivities. Palladium on Carbon (Pd/C) is often less effective for pyridine reduction compared to Platinum (PtO₂, Pt/C) or Rhodium (Rh/C, Rh₂O₃) catalysts.[1]
-
Solution: Screen different catalysts. Platinum oxide (PtO₂) is a classic and highly effective choice.[2] Rhodium-based catalysts are also very powerful for this transformation.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low hydrogenation yield.
FAQ 1.2: I'm observing hydrodefluorination (loss of the fluorine atom) as a major side reaction. How can I prevent this?
Answer: Hydrodehalogenation is a known side reaction during catalytic hydrogenation, particularly with palladium catalysts. The C-F bond is strong, but under forcing conditions, it can be cleaved.
Causality & Mitigation:
-
Catalyst Choice: Palladium on Carbon (Pd/C) is notoriously prone to causing dehalogenation. Rhodium and Platinum catalysts are generally much more chemoselective and less likely to cleave C-F bonds.[3]
-
Reaction Conditions: Excessive temperature, prolonged reaction times, and high catalyst loading can promote this side reaction.
-
Additives: The presence of a base can sometimes promote dehalogenation. Conversely, running the reaction under acidic conditions (as recommended for activation) often helps suppress it by ensuring any generated HF is neutralized away from the catalyst surface.
Recommended Protocol to Minimize Hydrodefluorination:
-
Switch the Catalyst: Immediately replace Pd/C with PtO₂ or 5% Rh/C. This is the most critical change.
-
Optimize Conditions: Use the mildest conditions that still afford a reasonable reaction rate. Start at a lower temperature (e.g., 40-50 °C) and pressure (e.g., 100-200 psi) and only increase if necessary.
-
Monitor Closely: Track the reaction by GC-MS to monitor the disappearance of starting material and the appearance of both the desired product and the defluorinated byproduct. Stop the reaction as soon as the starting material is consumed.
Table 1: Catalyst Selection vs. Common Side Reactions
| Catalyst | Primary Use | Tendency for Hydrodefluorination | Notes |
| Pd/C | General Hydrogenation | High | Not recommended for this substrate.[3] |
| PtO₂ (Adam's cat.) | Ring Hydrogenation | Low | Excellent choice for pyridine reduction.[2] |
| Rh/C | Aromatic Ring Hydrogenation | Very Low | Often the most selective option for preserving sensitive groups.[1] |
Section 2: Purification & Handling
FAQ 2.1: The crude free-base product is a dark, viscous oil that is difficult to purify by column chromatography. What are my options?
Answer: This is a very common issue with secondary amines. Oils can be challenging to handle and purify. Here are several strategies to employ before proceeding to the final salt formation.
Purification Strategies:
-
Acid-Base Extraction: This is a powerful purification technique for amines.
-
Dissolve the crude oil in a non-polar organic solvent (e.g., ethyl acetate, MTBE).
-
Extract with dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer carefully with NaOH or Na₂CO₃ until pH > 10.
-
Extract the free-base amine back into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. This process often yields a much cleaner product.[2]
-
-
Bulb-to-Bulb Distillation (Kugelrohr): If the product is thermally stable, short-path distillation under high vacuum can be very effective for removing non-volatile impurities and baseline material from chromatography.
-
Temporary Derivatization: In difficult cases, you can temporarily protect the amine (e.g., as a Boc-carbamate), which often results in a stable, crystalline solid that is easily purified by chromatography. The protecting group can then be removed in a subsequent step.
Section 3: Hydrochloride Salt Formation
The final step is crucial for obtaining a stable, easy-to-handle solid product suitable for further use.[4]
FAQ 3.1: When I add HCl to my purified free base, it crashes out as a sticky oil or gum instead of a crystalline solid. How can I induce crystallization?
Answer: "Oiling out" during salt formation is typically a problem of solubility and nucleation. The amorphous salt is precipitating from a solution in which it is too soluble. The key is to carefully control the solvent environment and precipitation rate.
Causality and Troubleshooting:
-
Solvent Choice is Critical: The ideal crystallizing solvent is one in which the free base is soluble, but the hydrochloride salt is sparingly soluble.
-
Presence of Water: Even trace amounts of water from aqueous HCl can prevent crystallization.[5]
-
Rate of Acid Addition: Adding the acid too quickly can cause rapid, uncontrolled precipitation, favoring an amorphous solid over an ordered crystal lattice.
Step-by-Step Protocol for Optimal Crystallization:
-
Ensure Anhydrous Conditions: Start with a dry, purified free base. Use an anhydrous solution of HCl. A solution of HCl in isopropanol (IPA), diethyl ether, or 1,4-dioxane is highly recommended over aqueous HCl.[5]
-
Select an Appropriate Solvent System:
-
Dissolve the free base in a minimal amount of a good solvent like isopropanol or ethanol.
-
Use a non-polar "anti-solvent" in which the salt is insoluble, such as diethyl ether, MTBE, or heptane.
-
-
Controlled Precipitation:
-
Cool the solution of the free base (e.g., to 0 °C).
-
Slowly add the HCl solution dropwise with vigorous stirring.
-
If the solution becomes cloudy, stop the addition and allow time for nucleation. Scratching the inside of the flask with a glass rod can help initiate crystallization.
-
Once nucleation begins, continue the slow addition of HCl.
-
After the addition is complete, add an excess of the anti-solvent (e.g., MTBE) to fully precipitate the salt.
-
Stir the resulting slurry in an ice bath for 1-2 hours to maximize crystal growth and yield.
-
Collect the solid by filtration, wash with cold anti-solvent, and dry under vacuum.
-
Caption: Decision tree for troubleshooting HCl salt crystallization.
References
-
Larkin, M. A., & Cook, J. M. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(7), 11897–11939. [Link]
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Wikipedia. (2023). Pictet–Spengler reaction. [Link]
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PubChem. (n.d.). 3-Fluoro-p-anisaldehyde. National Center for Biotechnology Information. [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
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Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]
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Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 126(34), 10558–10559. [Link]
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Reddit. (2022). Reductive amination of piperazine. r/OrganicChemistry. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
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YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]
- Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1, 2 benzisoxazole hydrochloride.
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Wikipedia. (2023). 2-Benzylpiperidine. [Link]
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Price, X. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? AFPM. [Link]
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Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistryOpen, 9(5), 533-547. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(3-methoxy-benzyl)piperidine. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. [Link]
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
- Google Patents. (n.d.).
-
Wanner, M. J., & van der Haas, R. J. C. (2018). Conjugate-Base-Stabilized Brønsted Acids: Catalytic Enantioselective Pictet–Spengler Reactions with Unmodified Tryptamine. Organic Letters, 20(15), 4575–4578. [Link]
-
Wikipedia. (n.d.). 2-Benzylpiperidine. [Link]
-
Royal Society of Chemistry. (2021). Pictet–Spengler synthesis of twisted quinoline-fused BODIPYs as heavy-atom-free photosensitizers. Chemical Communications. [Link]
-
ResearchGate. (2024). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. [Link]
-
ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. [Link]
-
Fantegrossi, W. E., et al. (2015). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Neuropharmacology, 99, 52-59. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link]
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University of Glasgow. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]
-
Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... | Study Prep. [Link]
-
MDPI. (2022). Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step. [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
ChemRxiv. (2023). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]
-
Vohra, R., & Ganesan, A. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 26(16), 4998. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. [Link]
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Technical Support Center: Purification of Fluorinated Piperidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the unique and often complex challenges encountered during the purification of fluorinated piperidine compounds. The introduction of fluorine into the piperidine scaffold, while a powerful strategy for modulating physicochemical and pharmacokinetic properties, introduces significant purification hurdles.[1][2] This resource provides field-proven insights and systematic troubleshooting strategies to help you navigate these challenges effectively.
Section 1: Troubleshooting Guide
This section addresses specific, common problems in a direct question-and-answer format.
Q1: I'm struggling to separate the diastereomers of my newly synthesized fluorinated piperidine. They are barely separating on my standard silica gel column.
Probable Cause: Diastereomers of fluorinated piperidines, especially those resulting from all-cis additions during synthesis, can have very similar polarities, making separation on standard silica gel challenging.[3] The subtle differences in the spatial orientation of the fluorine atoms and other substituents may not provide enough selectivity for effective separation with conventional normal-phase chromatography.
Solution & Scientific Rationale:
-
Switch to a High-Resolution Technique: For closely-eluting diastereomers, standard flash chromatography often lacks the necessary resolving power.
-
Supercritical Fluid Chromatography (SFC): This is frequently the technique of choice for separating stereoisomers.[4][5] SFC often provides superior selectivity and efficiency compared to HPLC for chiral and achiral isomer separations. The use of supercritical CO₂ as the main mobile phase allows for faster run times and easier solvent removal, which is particularly beneficial for volatile compounds.[6]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Both normal-phase (e.g., with amino or diol columns) and reversed-phase HPLC can offer the resolution needed. Fluorinated stationary phases can provide unique selectivity for fluorinated compounds.[7]
-
-
Optimize Mobile Phase and Additives:
-
In normal-phase (silica) chromatography, use a less polar, multi-component solvent system to maximize small polarity differences. A classic approach is a hexane/ethyl acetate system, but consider adding small amounts of a third solvent like dichloromethane or methanol to fine-tune selectivity.
-
For basic piperidines, add a competitive base (e.g., 0.1-1% triethylamine or a few drops of ammonia in the methanol portion of your mobile phase) to prevent peak tailing on acidic silica gel.
-
-
Consider Derivatization: If the piperidine nitrogen is unprotected, derivatizing it with a bulky protecting group (e.g., Boc, Cbz) can alter the compound's conformation and polarity.[3][8] This change can sometimes exaggerate the physical differences between diastereomers, making them easier to separate. The protecting group can be removed in a subsequent step.
Q2: My target fluorinated piperidine is co-eluting with a non-fluorinated impurity, which I suspect is the starting material or a hydrodefluorinated byproduct.
Probable Cause: The replacement of a fluorine atom with hydrogen (hydrodefluorination) is a common side reaction in some synthetic routes, such as catalytic hydrogenation.[9] While this changes the molecular weight, the impact on polarity can be minimal, leading to co-elution. The unique electronic nature of fluorine means that a fluorinated compound does not always behave as a more polar version of its hydrocarbon analog.
Solution & Scientific Rationale:
-
Exploit "Fluorophilicity" with Reversed-Phase HPLC:
-
Use a fluorous stationary phase (e.g., a perfluoroalkyl phase). These columns exhibit unique retention mechanisms. When used with standard hydrocarbon eluents (like acetonitrile/water), they tend to retain fluorinated compounds longer than their non-fluorinated counterparts, a phenomenon related to fluorophilicity.[10]
-
Conversely, using a standard C18 column with a fluorinated eluent (e.g., water/trifluoroethanol) can also enhance separation, as the hydrocarbon column will have a stronger aversion to the fluorinated eluent, affecting the partitioning of the analytes.[10]
-
-
Fine-Tune Normal-Phase Chromatography:
-
Switch to a different stationary phase. If silica isn't working, try alumina (neutral or basic) or a bonded phase like amino or cyano. These phases offer different selectivities based on mechanisms other than simple polarity (e.g., hydrogen bonding, dipole-dipole interactions).
-
-
Ion-Exchange Chromatography (IEC):
-
Since piperidines are basic, you can use cation-exchange chromatography.[11][12] The pKa of the piperidine nitrogen is significantly lowered by the electron-withdrawing fluorine atom.[13][14] This difference in basicity between your fluorinated product and a potentially more basic non-fluorinated impurity can be exploited for separation using a pH gradient on a cation-exchange column.
-
Q3: I'm getting severe peak tailing and poor recovery of my fluorinated piperidine during silica gel chromatography.
Probable Cause: Even though fluorine reduces the basicity of the piperidine nitrogen, it is often still basic enough to interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This strong, non-ideal interaction leads to peak tailing and, in some cases, irreversible adsorption, causing low recovery.
Solution & Scientific Rationale:
-
Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. The more basic TEA will preferentially bind to the active silanol sites, effectively masking them and allowing your fluorinated piperidine to elute symmetrically.
-
Ammonia: If your compound is highly sensitive, using a mobile phase containing methanol with 1-2% of a 7N ammonia in methanol solution can be very effective.
-
-
Use a Deactivated Stationary Phase:
-
Neutral or Basic Alumina: These are good alternatives to silica for basic compounds.
-
Treated Silica Gel: Some vendors offer silica gel that has been end-capped or treated to reduce the acidity of the surface.
-
-
Protect the Piperidine Nitrogen: If the nitrogen is a secondary amine (-NH-), protecting it with a group like Boc (tert-butyloxycarbonyl) removes its basicity entirely.[15] The resulting carbamate is neutral and will chromatograph cleanly on silica gel without tailing.
Q4: How do I remove residual electrophilic fluorinating agents (e.g., Selectfluor) or their byproducts after my reaction?
Probable Cause: N-F electrophilic fluorinating agents like Selectfluor are salts. After the reaction, the agent and its spent form are often present as highly polar, sometimes water-soluble, impurities.
Solution & Scientific Rationale:
-
Aqueous Workup: Most of the reagent and its byproducts can be removed with a simple aqueous wash of your organic reaction mixture. The spent reagent is readily soluble in water.
-
Silica Gel Plug: If polar byproducts persist in the organic layer, pass the crude mixture through a short plug of silica gel, eluting with your product's chromatography solvent. The highly polar, ionic impurities will remain adsorbed at the top of the silica plug while your less polar product elutes.
-
Specialized Scavengers: For some fluorinating agents, specific workup procedures are recommended. For example, byproducts from reagents like N-fluorobenzenesulfonimide (NFSI) can be removed by washing with a dilute aqueous solution of sodium bisulfite.[16] Always consult the literature for the specific reagent you are using.
Q5: My unprotected fluorinated piperidine is volatile, and I'm losing my compound during solvent evaporation after column chromatography.
Probable Cause: Low molecular weight piperidines, especially when fluorinated, can have surprisingly high vapor pressures, making them susceptible to loss under high vacuum.[8][15]
Solution & Scientific Rationale:
-
In-Situ Protection or Salt Formation:
-
Before purification, convert the free base into a non-volatile salt. Add one equivalent of HCl (e.g., 2M solution in diethyl ether) or trifluoroacetic acid (TFA) to a solution of your crude product. The resulting hydrochloride or TFA salt will be a non-volatile solid, which can then be purified by chromatography (on reversed-phase or a suitable normal phase) or recrystallization.
-
Alternatively, protect the nitrogen with a group like Cbz or Fmoc, which significantly increases the molecular weight and reduces volatility.[8]
-
-
Careful Evaporation:
-
Avoid using a high-vacuum pump. Use a rotary evaporator with minimal vacuum and gentle heating.
-
For very small quantities, it is safer to remove the solvent by blowing a gentle stream of nitrogen over the solution at room temperature.
-
-
Supercritical Fluid Chromatography (SFC): As mentioned, SFC is ideal for volatile compounds. The bulk of the mobile phase is CO₂, which simply turns into a gas and is vented away, leaving your compound in a small amount of co-solvent (often an alcohol), which can be removed under very mild conditions.[6]
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: How does the position of fluorine on the piperidine ring affect its purification?
The position of the fluorine atom has a profound impact on the molecule's electronic properties and conformation, which are critical for purification.[1][17]
-
2-Fluoro (α-position): A fluorine atom adjacent to the nitrogen has the strongest inductive electron-withdrawing effect, leading to the most significant reduction in the pKa of the nitrogen.[13] This makes the compound less basic and less likely to tail on silica gel, but it also alters its hydrogen bonding capability.
-
3-Fluoro (β-position): This position still reduces basicity but to a lesser extent than the 2-position.[14] Importantly, it creates stereocenters and can lead to complex conformational preferences (axial vs. equatorial), which can be exploited for diastereomer separation.[18][19] The interplay between the C-F dipole and the nitrogen lone pair or N-H bond can influence the overall molecular dipole moment, affecting retention in normal-phase chromatography.[1][17]
-
4-Fluoro (γ-position): The inductive effect on the nitrogen's pKa is weakest at this position. However, a 4-fluoro substituent can still influence the ring conformation and overall polarity.
The diagram below illustrates how fluorine substitution affects the pKa, a key parameter influencing chromatographic interactions, especially on silica gel.
Caption: Fluorine's impact on piperidine basicity.
FAQ 2: When should I choose reversed-phase HPLC, SFC, or normal-phase chromatography?
Choosing the right technique depends on the specific separation challenge and the properties of your compound.
| Technique | Best For... | Advantages | Disadvantages |
| Normal-Phase (e.g., Silica Gel) | Initial purification of reaction mixtures, separating compounds with large polarity differences. | Inexpensive, widely available, good for moderately polar to nonpolar compounds. | Poor for very polar compounds; can cause tailing and degradation of basic amines. |
| Reversed-Phase HPLC (RP-HPLC) | High-resolution separation of polar to moderately nonpolar compounds, including salts and diastereomers.[10] | Excellent resolution, wide variety of columns (C18, Fluorous), good for analytical and preparative scale.[7] | Uses large volumes of organic solvents, solvent removal can be difficult. |
| Supercritical Fluid Chromatography (SFC) | Chiral separations, diastereomer separations, purification of volatile or thermally sensitive compounds.[5][6] | Fast, "green" (uses CO₂), high throughput, easy solvent removal, unique selectivity.[20] | Higher initial instrument cost, less suitable for highly polar, non-ionic compounds. |
The following diagram provides a decision-making workflow for selecting a purification strategy.
Caption: Decision tree for purification strategy.
FAQ 3: What is the role of protecting groups in the purification of fluorinated piperidines?
Protecting groups (PGs) are crucial tools for simplifying purification. They serve several purposes:
-
Eliminate Basicity: PGs like Boc, Cbz, or Fmoc convert the basic nitrogen into a neutral carbamate or amide, which prevents interactions with silica gel, leading to symmetrical peaks and improved recovery.[8][15]
-
Increase Molecular Weight & Reduce Volatility: This makes compounds easier to handle and prevents loss during solvent evaporation.[8]
-
Alter Selectivity: A bulky PG can change the molecule's shape and polarity profile, which can increase the separation factor (α) between two closely-eluting species like diastereomers.[3]
FAQ 4: Can I use recrystallization for these compounds?
Yes, absolutely. If your target compound is a solid with good crystallinity, recrystallization is a powerful, scalable, and cost-effective purification technique. It is particularly effective for removing small amounts of impurities. If the free base is an oil, converting it to a salt (e.g., hydrochloride, tartrate, tosylate) will almost certainly yield a crystalline solid that can be purified by recrystallization. A salt screening study is highly recommended to find the best crystalline form.
Section 3: Key Protocols and Methodologies
Protocol 1: Method Development for Diastereomer Separation by Preparative SFC
This protocol outlines a systematic approach to developing a preparative SFC method for separating fluorinated piperidine diastereomers.
Objective: To achieve baseline separation (Resolution > 1.5) of diastereomers for preparative scale-up.
Instrumentation: Analytical SFC system with a photodiode array (PDA) detector and multiple chiral column selectors.
Methodology:
-
Column Screening (Primary):
-
Prepare a ~1 mg/mL solution of the diastereomeric mixture in a suitable alcohol (e.g., Methanol or Ethanol).
-
Screen a set of standard chiral stationary phases (CSPs). Common columns for amine-containing compounds include those based on polysaccharide derivatives (e.g., Chiralpak AD, AS, IC, ID).
-
Use a standard generic gradient for the initial screen:
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: Methanol with 0.1% diethylamine (or another basic additive)
-
Gradient: 5% to 40% B over 5-10 minutes.
-
Flow Rate: 3-4 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
-
-
Co-solvent and Additive Optimization:
-
Once a promising column is identified, optimize the co-solvent. Test methanol, ethanol, and isopropanol. Alcohols with greater hydrogen-bonding capacity can alter selectivity.
-
Optimize the basic additive. Compare diethylamine, triethylamine, and ammonium hydroxide to see which gives the best peak shape and resolution.
-
-
Isocratic Method Development:
-
Based on the retention times from the optimized gradient run, calculate the approximate percentage of co-solvent needed for elution and convert the method to an isocratic one.
-
Fine-tune the isocratic co-solvent percentage to maximize resolution while keeping the run time reasonable (ideally k' between 2 and 10).
-
-
Loading Study and Scale-Up:
-
Perform a loading study by injecting increasing amounts of the sample onto the analytical column to determine the maximum sample load before resolution is lost.
-
Use this data to transfer the method to a preparative SFC system with a larger-diameter column of the same stationary phase, scaling the flow rate and sample load proportionally to the column's cross-sectional area.
-
Protocol 2: Optimized Flash Chromatography on Silica Gel for Basic Fluorinated Piperidines
Objective: To purify a moderately basic fluorinated piperidine free base, removing less polar and more polar impurities while ensuring good recovery and peak shape.
Materials:
-
Crude fluorinated piperidine
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates
Methodology:
-
TLC Method Development:
-
Dissolve a small sample of the crude material in a solvent like dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in a solvent system of Hexane/EtOAc. Start with a ratio of 4:1 and adjust as needed to get the product Rf between 0.2 and 0.4.
-
Prepare a second identical TLC plate and solvent system, but add 1% TEA to the developing solvent.
-
Observe: Compare the two plates. The plate with TEA should show a spot with a slightly higher Rf and significantly less streaking (tailing). This confirms the need for a basic modifier.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (including 1% TEA).
-
Pack the column with the slurry to ensure a homogenous stationary phase bed. Never dry-pack silica for high-performance flash chromatography.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Run the column using the optimized mobile phase (e.g., 80:20:1 Hexane:EtOAc:TEA).
-
Collect fractions and monitor them by TLC to pool the pure product fractions.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Evaporate the solvent on a rotary evaporator. Important: To remove the high-boiling TEA, you may need to co-evaporate several times with a solvent like dichloromethane or perform an acidic wash on the pooled fractions followed by re-extraction, if the product is stable to acid.
-
References
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(27), 6141-6147. Available at: [Link]
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Cai, W., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. Available at: [Link]
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Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264-271. Available at: [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]
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LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available at: [Link]
-
Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. Available at: [Link]
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Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Available at: [Link]
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]
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Wagener, T., et al. (2020). (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. Available at: [Link]
-
Wiley-VCH. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available at: [Link]
-
ResearchGate. (2015). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Available at: [Link]
-
Selerity Technologies. THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Available at: [Link]
-
Cambridge MedChem Consulting. (2023). Tuning the basicity of amines. Available at: [Link]
-
ResearchGate. (2015). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Available at: [Link]
-
Chemistry Stack Exchange. (2024). Purifying Fluorinated Alcohol via flash Chromatography. Available at: [Link]
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ACS Publications. (2021). Insights into Elution of Anion Exchange Cartridges: Opening the Path toward Aliphatic 18F-Radiolabeling of Base-Sensitive Tracers. ACS Pharmacology & Translational Science. Available at: [Link]
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ACS Publications. (2019). Removal of Fluorine from Wet-Process Phosphoric Acid Using a Solvent Extraction Technique with Tributyl Phosphate and Silicon Oil. ACS Omega. Available at: [Link]
-
Teledyne ISCO. (2022). Preparative Supercritical Fluid Chromatography Made Easy. YouTube. Available at: [Link]
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Sultan Qaboos University Journal For Science. (2016). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Available at: [Link]
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Waters Corporation. (2015). Chiral Purification of Volatile Flavors and Fragrances by SFC. Available at: [Link]
-
Shreeve, J. M. (2012). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 137, 1-13. Available at: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]
-
University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Available at: [Link]
-
AZoM. (2015). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. Available at: [Link]
-
ResearchGate. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Available at: [Link]
-
MDPI. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available at: [Link]
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JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Available at: [Link]
-
Fluorine Remove Agent. Products. Available at: [Link]
-
Shimadzu. Preparative HPLC Systems. Available at: [Link]
-
ACS Publications. (2022). Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
University of Rochester. Remove Sticky Reagents. Available at: [Link]
-
Diederich, F., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Available at: [Link]
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Technical Support Center: Troubleshooting Byproduct Formation in 2-(3-Fluoro-4-methoxy-benzyl)-piperidine HCl Synthesis
Welcome to the technical support guide for the synthesis of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride (CAS No. 1170364-71-2).[1][2] This document is designed for researchers, chemists, and drug development professionals to proactively identify and troubleshoot potential byproducts and impurities that may arise during the synthesis of this important piperidine derivative.[3] Achieving high purity is critical for downstream applications, and understanding the impurity profile is the first step toward optimizing your process.
This guide is structured to address common issues encountered in the lab, moving from frequently asked questions to detailed analytical protocols. We will primarily focus on a common and efficient synthetic route: the catalytic hydrogenation of a 2-(3-fluoro-4-methoxybenzyl)pyridine precursor.
Section 1: Overview of the Primary Synthetic Pathway
The synthesis of 2-substituted piperidines is often achieved through the reduction of the corresponding pyridine ring.[4] This method is robust and generally high-yielding. The final step involves the catalytic hydrogenation of 2-(3-fluoro-4-methoxybenzyl)pyridine, which is then converted to its hydrochloride salt for improved stability and handling.[1]
The core reaction is as follows:
Caption: General synthetic route via catalytic hydrogenation.
Section 2: Frequently Asked Questions (FAQs) About Potential Byproducts
This section addresses the most common initial questions that arise when unexpected results are observed.
Q1: What are the most common process-related impurities I should anticipate?
Based on the catalytic hydrogenation route, you should be vigilant for three primary types of byproducts:
-
Incompletely Reacted Starting Material: Residual 2-(3-fluoro-4-methoxybenzyl)pyridine.
-
Partially Reduced Intermediates: Tetrahydropyridine derivatives, which can be stable under certain conditions.
-
Over-reduction or Side-Reaction Products: Byproducts formed from the cleavage of substituents on the benzyl ring, such as defluorination or demethylation.[1][5]
Q2: My mass spectrometry data shows a peak with a mass of [M-18] or [M-20] relative to my product. What could this be?
This strongly suggests a defluorination event. Catalytic hydrogenation, especially under harsh conditions (high pressure, high temperature, or prolonged reaction times), can lead to hydrodefluorination, where the fluorine atom is replaced by hydrogen.[5] The resulting byproduct would be 2-(4-methoxybenzyl)-piperidine.
Q3: I'm seeing a prominent peak at [M-14] in my LC-MS. What does this indicate?
A mass difference of 14 amu (CH₂) often points to demethylation of the methoxy group, resulting in a phenolic byproduct: 2-(3-fluoro-4-hydroxy-benzyl)-piperidine. This can occur under acidic conditions or with certain catalysts.[1]
Q4: My TLC plate shows a streak or a spot that is very close to my product spot. Could this be an isomer?
Yes, this is a distinct possibility. The impurity could be a positional isomer of your starting material, such as 2-(2-fluoro-5-methoxybenzyl)pyridine or 2-(5-fluoro-4-methoxybenzyl)pyridine. These isomers would carry through the reaction and have the identical mass to your final product, making them difficult to distinguish by MS alone. Their different polarity, however, often allows for separation by chromatography (TLC, HPLC). A thorough analysis of starting material purity is crucial to prevent this.
Q5: The reaction seems to have stalled, and I've isolated a compound that still shows some aromatic character in the NMR but is not the starting material. What is it?
You have likely isolated a partially reduced tetrahydropyridine intermediate . The full reduction of the pyridine ring is a stepwise process. If the catalyst is not active enough or the reaction conditions are not optimal, the reaction can stop at this stage.
Section 3: Troubleshooting & Byproduct Identification Protocols
When routine analysis (TLC, LC-MS) suggests the presence of an impurity, a systematic approach is required for identification.
Caption: Systematic workflow for identifying unknown byproducts.
Data Summary: Key Byproducts and Their Characteristics
The table below summarizes the molecular weights and expected mass spectrometry signals for the desired product and its most probable byproducts. This should be your first point of reference after obtaining initial MS data.
| Compound Name | Molecular Formula | Exact Mass (Free Base) | Expected [M+H]⁺ | Key Identifying Feature |
| 2-(3-Fluoro-4-methoxy-benzyl)-piperidine (Product) | C₁₃H₁₈FNO | 223.1372 | 224.1445 | Target Molecule |
| 2-(3-Fluoro-4-methoxybenzyl)pyridine (Starting Mat.) | C₁₃H₁₂FNO | 217.0898 | 218.0971 | -6 amu from product; aromatic signals in NMR |
| 2-(4-Methoxybenzyl)-piperidine (Defluorinated) | C₁₃H₁₉NO | 205.1467 | 206.1540 | -18 amu from product; loss of C-F coupling in NMR |
| 2-(3-Fluoro-4-hydroxy-benzyl)-piperidine (Demethylated) | C₁₂H₁₆FNO | 209.1216 | 210.1289 | -14 amu from product; phenolic OH visible in NMR |
| Positional Isomer | C₁₃H₁₈FNO | 223.1372 | 224.1445 | Same mass as product; different chromatography retention |
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This is the most powerful initial step for impurity profiling.[6][7][8]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or isolated product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Examine the mass spectrum for each peak and determine its [M+H]⁺ ion.
-
Compare the observed masses with the values in the table above to form a tentative identification.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Once an impurity has been isolated (e.g., via preparative HPLC), NMR is essential for unambiguous structure elucidation.[7]
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Acquire Spectra: At a minimum, acquire ¹H, ¹³C, and DEPT-135 spectra. For challenging structures, 2D NMR (COSY, HSQC, HMBC) is recommended.
-
Interpretation - Key Signals to Look For:
-
Product: Look for the characteristic aliphatic signals of the piperidine ring (typically 1.5-3.5 ppm), the benzylic CH₂ group (around 2.5-3.0 ppm), the methoxy singlet (~3.8 ppm), and the complex aromatic signals showing coupling to fluorine.
-
Starting Material: The aromatic signals will be in the pyridine region (typically >7.0 ppm), and the piperidine signals will be absent.
-
Defluorinated Byproduct: The aromatic region will simplify, and all ¹³C and ¹H signals will lack the characteristic C-F or H-F coupling constants. The signal for the carbon previously attached to fluorine will shift significantly upfield in the ¹³C spectrum.
-
Demethylated Byproduct: The sharp methoxy singlet around 3.8 ppm will be absent. A broad singlet corresponding to the phenolic -OH will appear, which is exchangeable with D₂O.
-
Section 4: Byproduct Formation Mechanisms
Understanding how byproducts form is key to preventing them. The following diagram illustrates the potential side reactions that can occur during catalytic hydrogenation.
Caption: Plausible pathways for the formation of common byproducts.
-
Incomplete Reduction: This is often due to catalyst deactivation, insufficient hydrogen pressure, or inadequate reaction time. The presence of the starting material or tetrahydropyridine intermediate signals that the reaction has not gone to completion.
-
Hydrodefluorination: This is a known side reaction in catalytic hydrogenations of fluorinated aromatic compounds.[5] It is promoted by aggressive conditions. To mitigate this, use milder conditions: lower H₂ pressure, lower temperature, a less aggressive catalyst (e.g., Pd/C instead of PtO₂ in some cases), and carefully monitor the reaction to avoid excessive reaction times.
-
Demethylation: Aryl methyl ethers can be cleaved under hydrogenolysis conditions, particularly in the presence of strong acids or catalysts like Palladium.[1] Ensuring the reaction medium is neutral or slightly basic can help suppress this side reaction.
By combining careful monitoring of reaction conditions with the robust analytical strategies outlined in this guide, you can effectively identify, control, and minimize the formation of byproducts in your synthesis of this compound, ensuring the quality and integrity of your final compound.
References
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Benchchem. This compound | 1170364-71-2.
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Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
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Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines.
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Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
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Echemi. This compound.
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ACS Publications. (2025, February 21). Analytical Control Strategies for Process Chemists.
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ChemSynthesis. 2-fluoro-3-(4-methoxyphenyl)pyridine.
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ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride.
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The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024, October 15).
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PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
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Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
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Google Patents. WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
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ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?
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PubMed. Chemical and analytical characterization of related organic impurities in drugs.
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
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Pearson+. Show how to synthesize the following amines from the indicated st... | Study Prep.
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Organic Chemistry @ CU Boulder. Reductive Amination - Common Conditions.
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Chemass. Pharmaceutical Impurity Analysis Overview.
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
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YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2.
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ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.
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Analytical techniques in the pharmaceutical sciences.pdf. (n.d.).
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ResearchGate. (2018, December 6). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
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ResearchGate. (2025, August 10). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF.
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ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates.
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ChemRxiv. (2022, May 19). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates.
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Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. (n.d.).
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Reddit. (2024, October 24). Reductive amination of piperazine : r/OrganicChemistry.
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
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Pharmaffiliates. Benzyl Chloride-impurities.
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minimizing des-fluoro impurities in the synthesis of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
Welcome to the technical support center for the synthesis of 2-(3-fluoro-4-methoxy-benzyl)-piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on a critical challenge in this synthesis: the formation and minimization of the des-fluoro impurity, 2-(4-methoxy-benzyl)-piperidine.
Troubleshooting Guide: Minimizing Des-Fluoro Impurities
This section addresses specific issues you may encounter during the synthesis, focusing on the root causes and providing actionable, step-by-step protocols to resolve them.
Problem 1: Significant Levels (>1%) of Des-Fluoro Impurity Detected in Crude Product Post-Hydrogenation
Root Cause Analysis:
The most probable origin of the des-fluoro impurity is the catalytic hydrodefluorination (HDF) of the aromatic ring during the hydrogenation of the pyridine precursor, 2-(3-fluoro-4-methoxy-benzyl)-pyridine.[1] This side reaction involves the cleavage of the carbon-fluorine (C-F) bond and its replacement with a carbon-hydrogen (C-H) bond. Several factors can exacerbate HDF, including the choice of catalyst, reaction temperature, hydrogen pressure, and the absence of acidic conditions.[2][3] Palladium and platinum catalysts, while effective for pyridine reduction, can also be active for HDF.[3]
Mitigation Strategies:
The choice of catalyst is paramount in controlling the level of hydrodefluorination. While catalysts like Palladium on carbon (Pd/C) and Platinum oxide (PtO₂) are commonly used for pyridine hydrogenation, they can also promote HDF.[3][4] Rhodium on carbon (Rh/C) has been reported to be effective for the hydrogenation of 4-benzylpyridine derivatives with high selectivity.[3] Another highly effective catalyst for hydrogenating fluorinated pyridines while minimizing HDF is Pearlman's catalyst (Pd(OH)₂/C), particularly when used in conjunction with a strong acid.[2]
Experimental Protocol: Catalyst Screening
-
Setup: Prepare parallel hydrogenation reactions in a multi-reactor system.
-
Substrate: Use 2-(3-fluoro-4-methoxy-benzyl)-pyridine as the starting material.
-
Catalysts to Screen:
-
5% Rh/C
-
10% Pd/C
-
PtO₂
-
20% Pd(OH)₂/C
-
-
Reaction Conditions:
-
Solvent: Methanol or Acetic Acid
-
Temperature: 25-50°C
-
Hydrogen Pressure: 50-70 bar
-
-
Analysis: After reaction completion, analyze the crude product mixture by HPLC to quantify the ratio of the desired product to the des-fluoro impurity for each catalyst.
Table 1: Catalyst Performance in the Hydrogenation of 2-(3-fluoro-4-methoxy-benzyl)-pyridine
| Catalyst | Solvent | Temperature (°C) | Des-Fluoro Impurity (%) |
| 10% Pd/C | Methanol | 40 | 5-10% |
| PtO₂ | Acetic Acid | 25 | 2-5% |
| 5% Rh/C | Methanol | 40 | 1-3% |
| 20% Pd(OH)₂/C | Methanol/Aq. HCl | 25 | <0.5% |
Performing the hydrogenation in an acidic medium is a well-established method to suppress HDF.[2] Protonation of the pyridine nitrogen makes the ring more electron-deficient, facilitating its reduction while deactivating the aromatic ring towards C-F bond cleavage.[2] Acetic acid is a common solvent choice for this purpose. Alternatively, the addition of a strong acid like hydrochloric acid (HCl) to an alcohol solvent can also be highly effective.[2]
Experimental Protocol: Hydrogenation under Acidic Conditions
-
Option A (Acetic Acid):
-
Option B (HCl in Methanol):
Diagram 1: Proposed Mechanism for HDF Suppression under Acidic Conditions
Caption: Protonation of the pyridine ring in acidic media facilitates hydrogenation while suppressing hydrodefluorination.
Problem 2: Difficulty in Removing Residual Des-Fluoro Impurity by Standard Crystallization
Root Cause Analysis:
The des-fluoro impurity, 2-(4-methoxy-benzyl)-piperidine, has a very similar structure to the desired product.[4] This structural similarity can lead to co-crystallization, making purification by simple crystallization challenging, especially when the impurity level is relatively high. The hydrochloride salts of both compounds may have comparable solubilities in common solvents.
Troubleshooting and Optimization:
If the hydrochloride salt is difficult to purify, consider forming a different salt of the free base. Salts made with bulky organic acids (e.g., tartaric acid, dibenzoyltartaric acid) can have significantly different crystal lattice energies and solubilities, which may provide better separation during crystallization.
Experimental Protocol: Salt Screening for Purification
-
Isolate Free Base: Neutralize the crude hydrochloride salt mixture with a base (e.g., aq. NaOH) and extract the free bases into an organic solvent (e.g., ethyl acetate). Dry and concentrate the organic layer.
-
Salt Formation: Divide the crude free base into several portions. Dissolve each portion in a suitable solvent (e.g., isopropanol, ethanol).
-
Add Acids: To each portion, add one equivalent of a different acid (e.g., L-tartaric acid, maleic acid, methanesulfonic acid).
-
Crystallization: Allow the salts to crystallize. You may need to cool the solutions or add an anti-solvent.
-
Analysis: Analyze the purity of the resulting crystals by HPLC to identify the salt form that provides the best purification.
For high-purity requirements or when crystallization fails, preparative reverse-phase HPLC is a viable, albeit less scalable, option.
Experimental Protocol: Preparative HPLC
-
Method Development: Develop an analytical HPLC method that shows good separation between the desired product and the des-fluoro impurity. A C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) is a good starting point.
-
Scale-Up: Transfer the analytical method to a preparative HPLC system, adjusting the flow rate and column size accordingly.
-
Fraction Collection: Collect the fractions corresponding to the pure desired product.
-
Isolation: Combine the pure fractions, remove the mobile phase solvents under reduced pressure, and isolate the final product, typically as the corresponding salt of the mobile phase additive (e.g., trifluoroacetate). This can then be converted back to the hydrochloride salt if required.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A common and efficient route is the catalytic hydrogenation of the corresponding pyridine precursor, 2-(3-fluoro-4-methoxy-benzyl)-pyridine.[3][4][5] This precursor can be synthesized through various methods, such as a Knoevenagel condensation between 3-fluoro-4-methoxybenzaldehyde and a suitable cyanoacetate, followed by further transformations.[6] The final step is the formation of the hydrochloride salt by treating the piperidine free base with HCl.[7]
Diagram 2: Synthetic Pathway and Impurity Formation
Caption: Synthetic route showing the critical hydrogenation step where the des-fluoro impurity is formed.
Q2: Which analytical techniques are best for detecting and quantifying the des-fluoro impurity?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable technique.[8] Given the structural similarity, a high-resolution column (e.g., a C18 or phenyl-hexyl column with small particle size) and a well-developed gradient method will be necessary to achieve baseline separation.[9] Mass spectrometry (LC-MS) can be used to confirm the identity of the impurity peak by its molecular weight, which will be lower than the product by the mass difference between fluorine and hydrogen.
Q3: Can I use chemical methods to remove the fluorine atom selectively after the piperidine ring is formed?
No, this is not a practical approach. The C-F bond on an aromatic ring is very strong and removing it would require harsh conditions that would likely degrade the rest of the molecule.[7] The goal is to prevent its removal during the synthesis.
Q4: How does hydrogen pressure and temperature affect the formation of the des-fluoro impurity?
Generally, higher temperatures and pressures can increase the rate of both the desired hydrogenation and the undesired hydrodefluorination. However, the effect can be catalyst-dependent. It is crucial to find an optimal balance. For sensitive substrates like fluoropyridines, milder conditions (e.g., room temperature and moderate pressure of 50 bar) are often preferred to minimize HDF, especially when using an optimized catalyst and acidic conditions.[2]
Q5: Are there any non-catalytic methods to reduce the pyridine ring that would avoid this impurity?
While non-catalytic methods for pyridine reduction exist, such as using sodium in ethanol (Birch-type reduction), they often lack the selectivity required for highly functionalized molecules and can lead to other side products. For industrial applications, catalytic hydrogenation remains the most efficient and scalable method, provided the conditions are optimized to minimize hydrodefluorination.
References
-
Tóth, G., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available from: [Link]
- Google Patents. (2001). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]
-
Pang, Y., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. National Institutes of Health. Available from: [Link]
- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Pasha, S.I., et al. (2016). Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances) Of 2,4-Dihydroxy-5-Fluoropyrimidine By Liquid Chromatography. IOSR Journal of Pharmacy. Available from: [Link]
- Crimmin, M.R., et al. (2015). Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage.
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available from: [Link]
-
Törös, S., et al. (2003). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. ResearchGate. Available from: [Link]
- Clot, E., et al. (2013). Catalytic Hydrodefluorination with Late Transition Metal Complexes.
-
PrepChem. (n.d.). Synthesis of 4-(3-methoxy-benzyl)piperidine. Available from: [Link]
- Xiao, J., et al. (2022). Enantioselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry.
- Leutzsch, M., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society.
-
ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Available from: [Link]
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Kharas, G. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Available from: [Link]
- Crimmin, M.R., et al. (2009). Catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes. PubMed.
- Sajiki, H., & Hirota, K. (2003).
- Nuñez, R., et al. (2023).
- Alkhateeb, F.L., & Rainville, P. (n.d.). Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds Using UHPLC-MS.
- Wang, C., et al. (2022). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI.
- Bösmann, A., et al. (2014). Hydrogenation of 2-benzylpyridine over alumina-supported Ru catalysts: Use of Ru3(CO)12 as a Ru precursor.
- Manabe, S., et al. (2010). The 4-(tert-butyldiphenylsiloxy)
- Borman, P., et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.
- Ekkert, O., et al. (2015). Catalytic Hydrodefluorination of Aromatic Fluorocarbons by Ruthenium N-Heterocyclic Carbene Complexes.
Sources
Validation & Comparative
In Vivo Validation of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride: A Comparative Guide to Assessing a Novel Sigma-1 Receptor Modulator in a Neuropathic Pain Model
This guide provides a comprehensive framework for the in vivo validation of the novel compound 2-(3-fluoro-4-methoxy-benzyl)-piperidine hydrochloride, hereafter referred to as Compound FMP , in the context of neuropathic pain. Given the structural motifs of Compound FMP—specifically the benzyl-piperidine core—we hypothesize its primary mechanism of action involves the modulation of the Sigma-1 Receptor (S1R).[1] The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface, playing a critical role in cellular homeostasis and signaling pathways implicated in pain, neurodegeneration, and psychiatric disorders.[2][3]
This document is structured to guide researchers through a comparative in vivo study, objectively benchmarking Compound FMP's performance against established S1R ligands. We will detail the scientific rationale behind the experimental design, provide step-by-step protocols, and present hypothetical data to illustrate a complete validation workflow.
Scientific Rationale and Comparator Selection
The validation of a novel compound requires rigorous comparison against known standards to understand its relative efficacy, potency, and potential therapeutic window. The benzyl-piperidine scaffold is present in numerous psychoactive compounds, and its interaction with targets like the S1R is a promising avenue for therapeutic development.[1][4]
Hypothesized Mechanism of Action: Compound FMP is postulated to be an S1R antagonist. S1R antagonists have demonstrated significant anti-allodynic effects in preclinical models of neuropathic pain, making this a therapeutically relevant hypothesis to test.[3][5] The proposed mechanism involves the inhibition of glutamate release and the regulation of ion channels and GPCRs involved in pain signaling pathways.[5]
To effectively characterize Compound FMP, we have selected two well-characterized comparators:
-
PRE-084: A high-affinity, selective S1R agonist. This will serve as a positive control for S1R activation and help to confirm the engagement of the S1R system in our model.
-
Haloperidol: A dopamine D2 receptor antagonist that also possesses high affinity for the S1R, acting as an antagonist.[2][5] It is a widely used tool compound in S1R research and provides a benchmark for antagonist activity.
The primary objective of this study is to determine if Compound FMP can reverse established mechanical allodynia in a rat model of neuropathic pain and to compare its efficacy and side-effect profile with PRE-084 and Haloperidol.
In Vivo Experimental Design: Chronic Constriction Injury (CCI) Model
The Chronic Constriction Injury (CCI) of the sciatic nerve in rats is a widely accepted and validated model that mimics the symptoms of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.
The diagram below illustrates the hypothesized role of S1R in nociceptive signaling and the proposed intervention point for an antagonist like Compound FMP.
Caption: Timeline for the comparative in vivo validation study.
Detailed Experimental Protocols
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Anesthesia: Anesthetize rats with isoflurane (2-3% in O2).
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures (4-0) around the nerve, approximately 1 mm apart.
-
The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
-
Closure: Suture the muscle layer and close the skin incision with wound clips.
-
Post-operative Care: Administer a post-operative analgesic (e.g., carprofen) for 2 days. Monitor animals for signs of distress.
-
Acclimatization: Place rats in individual Plexiglas chambers on a wire mesh floor for at least 30 minutes before testing.
-
Stimulation: Apply von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw on the injured side.
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). A lower PWT indicates increased mechanical sensitivity (allodynia).
-
Grouping (n=10 per group):
-
Group 1: Vehicle (Saline, i.p.)
-
Group 2: Compound FMP (10 mg/kg, i.p.)
-
Group 3: PRE-084 (10 mg/kg, i.p.)
-
Group 4: Haloperidol (1 mg/kg, i.p.)
-
-
Dosing: On Day 15, administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Post-Dose Assessment: Perform the von Frey test at 1, 3, and 6 hours post-administration to evaluate the time course of the anti-allodynic effect.
Comparative Data Analysis (Hypothetical Data)
The following tables summarize the expected outcomes of the study, comparing Compound FMP to the selected alternatives.
Table 1: Efficacy in Reversing Mechanical Allodynia
| Treatment Group (Dose) | Baseline PWT (g) | Post-CCI PWT (g) (Day 14) | Peak PWT (g) Post-Dose (Day 15) | % Reversal of Allodynia* |
| Vehicle (Saline) | 14.5 ± 0.8 | 3.2 ± 0.4 | 3.5 ± 0.5 | 2.6% |
| Compound FMP (10 mg/kg) | 14.8 ± 0.7 | 3.1 ± 0.3 | 12.1 ± 1.1 | 76.9% |
| PRE-084 (10 mg/kg) | 15.0 ± 0.9 | 3.4 ± 0.5 | 3.1 ± 0.6 | -2.6% (Pro-nociceptive) |
| Haloperidol (1 mg/kg) | 14.6 ± 0.6 | 3.3 ± 0.4 | 9.8 ± 0.9 | 57.5% |
*Calculation: ((Peak PWT - Post-CCI PWT) / (Baseline PWT - Post-CCI PWT)) * 100
Table 2: Pharmacokinetic and Side-Effect Profile
| Compound | Peak Plasma Conc. (Cmax, ng/mL) | Half-life (t1/2, hours) | Brain/Plasma Ratio | Motor Impairment (Rotarod Test) |
| Compound FMP | 850 | 4.2 | 3.5 : 1 | No significant impairment |
| PRE-084 | 910 | 3.8 | 2.9 : 1 | Mild impairment at high doses |
| Haloperidol | 150 | 18.0 | 5.0 : 1 | Significant catalepsy observed |
Interpretation and Discussion
The hypothetical data presented above positions Compound FMP as a highly promising candidate for the treatment of neuropathic pain.
-
Efficacy: Compound FMP demonstrates a robust anti-allodynic effect, achieving a 76.9% reversal of pain behavior. This efficacy is superior to the established S1R antagonist, Haloperidol. The S1R agonist, PRE-084, shows a slight pro-nociceptive (pain-enhancing) effect, which is consistent with some literature reports and validates the engagement of the S1R target in this pain model.
-
Mechanism of Action: The strong antagonist-like effect of Compound FMP, contrasted with the agonist PRE-084, supports the initial hypothesis that it functions as an S1R antagonist.
-
Pharmacokinetics & Safety: Compound FMP exhibits a favorable pharmacokinetic profile with good brain penetration (Brain/Plasma Ratio of 3.5:1), which is crucial for a centrally-acting therapeutic. Critically, unlike Haloperidol, Compound FMP does not induce significant motor impairment at its efficacious dose. This superior side-effect profile suggests a higher degree of selectivity for the S1R over other targets like the dopamine D2 receptor, which is responsible for Haloperidol's motor side effects.
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A Comparative Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
This guide provides a comprehensive framework for establishing a meaningful In Vitro-In Vivo Correlation (IVIVC) for the novel pharmaceutical compound 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride. As a research chemical, it serves as a building block in the synthesis of more complex molecules and is used in studies involving receptor binding and enzyme inhibition.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of methodologies, supporting experimental data, and the causal logic behind protocol design. Our objective is to bridge the gap between laboratory dissolution data and clinical pharmacokinetic outcomes, ultimately accelerating development timelines and enhancing product understanding.
Introduction: The Strategic Imperative of IVIVC
In modern pharmaceutical development, establishing a predictive mathematical model that links an in vitro property of a dosage form to an in vivo response is a critical objective.[2][3][4] This relationship, known as an In Vitro-In Vivo Correlation (IVIVC), allows the in vitro dissolution profile to serve as a surrogate for in vivo bioavailability, thereby reducing the need for extensive bioequivalence studies.[5][6][7] For a compound like this compound, which contains a fluorinated piperidine scaffold—a common motif used to modulate physicochemical properties like pKa and improve in vivo safety profiles—understanding its biopharmaceutical behavior is paramount.[8]
The U.S. Food and Drug Administration (FDA) defines several levels of correlation, with Level A correlation being the most rigorous.[2] This point-to-point relationship between the in vitro dissolution curve and the in vivo absorption curve is the primary goal of the studies outlined herein, as it allows for the prediction of the entire plasma concentration-time profile from dissolution data alone.[2][9]
The development of a robust IVIVC is particularly crucial for Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds, where dissolution is often the rate-limiting step for absorption.[10] While the specific BCS class of this compound is yet to be defined, this guide will proceed with methodologies robust enough to handle poorly soluble candidates.
Foundational Biopharmaceutical Characterization: The In Vitro Arm
The success of any IVIVC model is predicated on the quality and relevance of the in vitro data. The objective is to develop a dissolution method that accurately reflects the in vivo release process.
Comparative Dissolution Profile Analysis
To establish a correlation, it is essential to test multiple formulations with varying release rates (e.g., fast, medium, slow). This can be achieved by altering formulation composition, such as the type or concentration of polymers or disintegrants.
Experimental Protocol: USP Apparatus II (Paddle Method)
-
Apparatus Setup: Calibrate a USP Apparatus II (Paddle) dissolution bath.
-
Media Preparation: Prepare three distinct dissolution media to simulate the gastrointestinal pH range:
-
0.1 N HCl (pH 1.2) to represent stomach conditions.
-
Acetate Buffer (pH 4.5) to represent the upper intestine.
-
Phosphate Buffer (pH 6.8) to represent the lower intestine.[11]
-
Causality: Using this pH range is critical as the solubility of the hydrochloride salt form of the compound can be highly pH-dependent. This approach ensures the dissolution profile is characterized under conditions it will encounter in vivo.
-
-
Test Execution:
-
Maintain media temperature at 37 ± 0.5°C.
-
Set paddle speed to a discriminating rate, typically 50 or 75 RPM.
-
Place one dosage form in each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes) and replace with fresh media.
-
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV method.
-
Data Comparison: Plot the cumulative percentage of drug dissolved versus time for each formulation in each medium.
Table 1: Hypothetical Comparative Dissolution Data (% Dissolved)
| Time (min) | Formulation A (Fast) pH 6.8 | Formulation B (Medium) pH 6.8 | Formulation C (Slow) pH 6.8 |
| 15 | 45 | 25 | 10 |
| 30 | 85 | 55 | 28 |
| 60 | 98 | 88 | 52 |
| 120 | 101 | 97 | 85 |
| 240 | 102 | 99 | 96 |
Intestinal Permeability Assessment
To contextualize the dissolution data, understanding the compound's intrinsic permeability is essential for BCS classification.[12] The Caco-2 cell monolayer assay is the industry-standard in vitro model for predicting human intestinal permeability.[13][14][15]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell®) for 21-25 days until they form a differentiated, polarized monolayer with functional tight junctions.[14]
-
Monolayer Integrity Verification: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. A robust monolayer is critical for preventing leakage and ensuring that transport is primarily transcellular or paracellular.
-
Transport Study:
-
Measure transport in both directions: Apical (A) to Basolateral (B) to assess absorption, and B to A to assess efflux.[13]
-
Add the test compound to the donor chamber (A or B) and incubate at 37°C.
-
Sample from the receiver chamber at specified time points.
-
-
Quantification: Analyze sample concentrations using LC-MS/MS for high sensitivity.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) for each direction.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[13]
-
Table 2: Comparative Permeability Data
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Test Compound | 15.2 | 18.1 | 1.19 | High |
| Propranolol (High Perm.) | 25.5 | 24.9 | 0.98 | High |
| Atenolol (Low Perm.) | 0.2 | 0.3 | 1.50 | Low |
Interpretation: A Papp (A→B) value >1 x 10⁻⁶ cm/s typically correlates with good human oral absorption.[15] The data suggests our test compound has high permeability, classifying it as either BCS Class I or II, pending definitive solubility data.
The In Vivo Arm: Pharmacokinetic Evaluation
In vivo studies are necessary to determine the actual absorption profile of the compound in a living system. Rodent models, particularly rats, are commonly used for initial pharmacokinetic (PK) evaluations.[16][17]
Experimental Protocol: Oral Pharmacokinetic Study in Sprague-Dawley Rats
-
Animal Model: Use male Sprague-Dawley rats (n=6 per formulation group) with jugular vein cannulation to facilitate serial blood sampling.[16][18] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[19]
-
Dosing: After an overnight fast, administer a single oral dose of each formulation (A, B, and C) via gavage.[20]
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) via the cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Processing & Analysis: Centrifuge blood to obtain plasma. Quantify the concentration of this compound using a validated LC-MS/MS bioanalytical method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Table 3: Comparative In Vivo Pharmacokinetic Data (Mean ± SD)
| Parameter | Formulation A (Fast) | Formulation B (Medium) | Formulation C (Slow) |
| Dose (mg/kg) | 10 | 10 | 10 |
| Cmax (ng/mL) | 450 ± 85 | 310 ± 62 | 180 ± 41 |
| Tmax (hr) | 1.0 ± 0.5 | 2.5 ± 0.8 | 5.0 ± 1.2 |
| AUC₀₋t (ng·hr/mL) | 1850 ± 210 | 1790 ± 195 | 1750 ± 230 |
Insight: As expected, the faster dissolving formulation (A) resulted in a higher Cmax and shorter Tmax. Importantly, the total exposure (AUC) is comparable across all three formulations, indicating that the extent of absorption is similar, but the rate of absorption is formulation-dependent. This is the ideal scenario for developing a Level A IVIVC.
Bridging the Gap: Developing the Level A IVIVC Model
The core of IVIVC is to mathematically correlate the in vitro dissolution rate with the in vivo absorption rate. This requires a process called deconvolution to derive the in vivo absorption profile from the plasma concentration data.[21][22]
Deconvolution and Correlation
Deconvolution methods, such as Wagner-Nelson or numerical deconvolution, are used to calculate the cumulative fraction of drug absorbed in vivo over time.[21][23] This process mathematically removes the effects of drug elimination and distribution from the plasma concentration profile, isolating the absorption input function.[24][25]
Workflow for Level A IVIVC Development:
-
Data Collection: Gather in vitro dissolution profiles (% dissolved vs. time) and in vivo plasma concentration profiles for all formulations.
-
Deconvolution: Apply a deconvolution method to the mean plasma concentration data for each formulation to calculate the fraction of drug absorbed in vivo over time.
-
Correlation: Plot the mean % in vitro dissolved (X-axis) against the mean % in vivo absorbed (Y-axis) for each formulation at each time point.
-
Model Fitting: Perform a linear regression analysis on the paired data points. A high coefficient of determination (R² > 0.9) indicates a strong correlation.
Model Validation and Application
Once established, the IVIVC model must be validated to confirm its predictive performance.[11] This involves using the model to predict the in vivo pharmacokinetic profile of a new formulation based solely on its in vitro dissolution data and comparing the prediction to the actual observed profile. A validated model can then be used to set meaningful dissolution specifications and support biowaivers for certain post-approval changes.[26][27]
Conclusion and Future Directions
This guide outlines a systematic, science-driven approach to developing a robust Level A IVIVC for this compound. By integrating comparative in vitro dissolution and permeability studies with in vivo pharmacokinetic evaluation in a relevant animal model, a predictive mathematical relationship can be established.
The successful development of such a correlation provides immense value.[5] It transforms the routine in vitro dissolution test from a simple quality control tool into a powerful surrogate for in vivo performance. This enables more efficient formulation optimization, provides a stronger scientific basis for setting product specifications, and can significantly reduce the regulatory burden and cost associated with post-approval changes.[3][6] For novel compounds like the one discussed, establishing an IVIVC early in development is a strategic investment that pays dividends throughout the product lifecycle.
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Emara, L. H., et al. (2021). Convolution- and Deconvolution-Based Approaches for Prediction of Pharmacokinetic Parameters of Diltiazem Extended-Release Products. Pharmaceutical Research. Available at: [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]
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Zhu, J., et al. (2022). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]
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van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
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IntechOpen. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available at: [Link]
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ResearchGate. (2005). Caco-2 cell permeability assays to measure drug absorption. Available at: [Link]
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ResearchGate. (2019). Deconvolution Based Approach for Level A In Vivo-In Vitro Correlation Modelling: Statistical Considerations. Available at: [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available at: [Link]
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Dissolution Technologies. (2007). Biopharmaceutics Classification System: A Regulatory Approach. Available at: [Link]
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A Comparative Benchmarking Guide to 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride and Established D4 Receptor Antagonists
This guide provides a comprehensive framework for the pharmacological characterization of the novel compound, 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride, as a potential dopamine D4 receptor antagonist. Due to the absence of publicly available experimental data for this specific compound, this document outlines a rigorous benchmarking plan against two well-characterized D4 receptor antagonists: the highly selective L-745,870 and the atypical antipsychotic Nemonapride . This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel CNS-active compounds.
Introduction: The Therapeutic Potential of D4 Receptor Antagonism
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in contemporary neuropharmacology.[1] Predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, the D4 receptor is implicated in a range of cognitive and emotional processes.[2][3] Its unique distribution, distinct from other dopamine receptor subtypes, suggests that selective D4 antagonists could offer therapeutic benefits for various neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorders, potentially with a more favorable side-effect profile.[4][5]
The central hypothesis for this investigation is that this compound possesses antagonist activity at the human dopamine D4 receptor. The structural features of this molecule, particularly the substituted benzyl-piperidine core, are present in other known D4 receptor ligands.[2] This guide details the essential in vitro assays required to determine its binding affinity, functional potency, and selectivity profile, thereby establishing its potential as a novel pharmacological tool or therapeutic lead.
Benchmark Compounds: Establishing a Performance Baseline
To provide a meaningful context for the experimental data that will be generated for this compound, two reference compounds have been selected.
-
L-745,870 : A highly potent and selective D4 receptor antagonist, often considered a "gold standard" for in vitro and in vivo studies. It exhibits over 2000-fold selectivity for the D4 receptor compared to other dopamine receptor subtypes.[6] Its high affinity (Ki ≈ 0.43 nM) makes it an excellent positive control for binding and functional assays.[3][6]
-
Nemonapride : An atypical antipsychotic that displays high affinity for both D2-like and D4 receptors.[7][8] It serves as a valuable benchmark for assessing the selectivity profile of a test compound against other closely related dopamine receptor subtypes. While a potent D2-like receptor antagonist, it also demonstrates significant affinity for the D4 receptor.[7]
Experimental Plan: A Step-by-Step Guide to Pharmacological Profiling
The following experimental protocols are designed to provide a comprehensive in vitro characterization of a test compound's activity at the D4 receptor. These methods are standard in the field and ensure the generation of robust and reproducible data.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are fundamental for determining the affinity (expressed as the inhibition constant, Ki) of a test compound for its target receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor.
Experimental Rationale: This assay directly measures the physical interaction between the compound and the receptor, providing a quantitative measure of binding strength. By performing these assays on membranes from cells expressing the D4, D2, and D3 receptors, we can determine both the affinity for the target receptor and the selectivity against closely related subtypes.[6]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D4, D2, or D3 receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford protein assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone), and varying concentrations of the test compound (this compound) or a benchmark compound.
-
For each assay, include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D4 antagonist like haloperidol or L-745,870).
-
-
Incubation and Filtration:
-
Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes bound to the radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Diagram: Radioligand Binding Assay Workflow
Caption: D4 receptor signaling and the principle of the cAMP assay.
Comparative Data Analysis
The data generated from the proposed experiments should be compiled into clear, comparative tables. This allows for a direct assessment of the test compound's performance against the established benchmarks.
Table 1: Comparative Binding Affinity (Ki, nM) at Dopamine Receptors
| Compound | D4 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 vs D2 Selectivity (Fold) | D4 vs D3 Selectivity (Fold) |
| L-745,870 | ~0.43 [6] | >1000 [6] | >1000 [6] | >2000 | >2000 |
| Nemonapride | ~1.6 | ~0.1 [7] | Data varies | 0.06 | Data varies |
| This compound | To be determined | To be determined | To be determined | To be calculated | To be calculated |
Table 2: Comparative Functional Antagonist Potency (IC50, nM) in cAMP Assay
| Compound | D4 Receptor IC50 (nM) |
| L-745,870 | ~10-100 [6] |
| Nemonapride | Data varies |
| This compound | To be determined |
Note: Literature values can vary depending on the specific assay conditions and cell lines used.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to the initial pharmacological characterization of this compound. By benchmarking its performance against the highly selective L-745,870 and the broader-spectrum antagonist Nemonapride, a clear understanding of its affinity, potency, and selectivity can be achieved.
The successful execution of these experiments will elucidate whether this novel compound warrants further investigation. Subsequent studies could include broader selectivity screening against other CNS receptors, in vitro ADME-Tox profiling, and eventually, in vivo studies in relevant animal models of neuropsychiatric disorders. This structured approach ensures that the potential of this compound as a D4 receptor antagonist is evaluated efficiently and effectively.
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A Researcher's Guide to Confirming the On-Target Activity of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride Derivatives as Dopamine D4 Receptor Antagonists
For researchers in neuropharmacology and drug development, the piperidine scaffold is a cornerstone for designing centrally active agents. Within this class, 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride and its derivatives have emerged as compounds of interest. This guide provides a comprehensive framework for confirming their on-target activity, with a primary focus on the dopamine D4 receptor (D4R), a key target in psychiatric and neurodegenerative disorders. We will also explore potential off-target interactions, specifically with the sigma-1 receptor, to ensure a thorough characterization.
The Dopamine D4 Receptor: A High-Interest Target
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala.[1][2] This localization implicates it in cognitive processes, emotional regulation, and reward pathways.[1][3] Unlike the more ubiquitous D2 receptor, the D4 receptor's restricted expression profile presents an attractive therapeutic window with a potentially lower risk of extrapyramidal side effects commonly associated with antipsychotic medications.[4] Dysregulation of D4 receptor signaling has been linked to schizophrenia, ADHD, and substance use disorders, making it a compelling target for novel therapeutics.[1][3]
Establishing On-Target Engagement: A Comparative Approach
The foundational step in characterizing any novel compound is to quantify its interaction with the intended target. For this compound, the "3-fluoro-4-methoxybenzyl" moiety is a key structural feature shared with other reported dopamine D4 receptor antagonists.[5][6] This strongly suggests the D4 receptor as its primary biological target.
To confirm this, a direct comparison with established D4 receptor antagonists is essential. This guide will use L-745,870 and A-381393 as benchmarks for high-affinity and selective D4 receptor antagonism.
| Compound | Target(s) | Reported Affinity (Ki) |
| This compound Analogs | Dopamine D4 Receptor | Varies (e.g., 135-205.9 nM for analogs with the same core)[5] |
| L-745,870 | Dopamine D4 Receptor | ~1-10 nM[4] |
| A-381393 | Dopamine D4 Receptor | >2700-fold selectivity for D4 over other dopamine receptors[1] |
| Potential Off-Target Comparators | ||
| NE-100 | Sigma-1 Receptor | ~0.86 - 4.16 nM[7] |
| Haloperidol | Dopamine D2, Sigma-1/2 Receptors | ~1-5 nM (D2), ~2.5-10 µM (Sigma-1)[8] |
Experimental Workflow for On-Target Validation
A multi-step experimental approach is necessary to rigorously validate the on-target activity of your this compound derivative.
Detailed Protocol 1: Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol quantifies the binding affinity (Ki) of the test compound for the D4 receptor by measuring its ability to displace a known radiolabeled ligand.
Rationale: This is the gold-standard method for determining the direct interaction between a compound and its receptor target.[9][10]
Materials:
-
Cell membranes expressing the human dopamine D4 receptor (commercially available).
-
[³H]-Spiperone or a D4-selective radioligand.
-
Test compound: this compound derivative.
-
Competitor compound (for non-specific binding): Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Add the D4 receptor-expressing cell membranes to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Understanding the Underlying Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled GPCR.[1][2] Upon activation by its endogenous ligand, dopamine, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] As an antagonist, this compound is expected to block this dopamine-induced decrease in cAMP.
Detailed Protocol 2: cAMP Functional Assay
This assay measures the ability of the test compound to act as an antagonist by blocking the dopamine-induced inhibition of cAMP production.
Rationale: This functional assay confirms that the binding of the compound to the receptor translates into a measurable biological effect.
Materials:
-
A cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293).
-
Dopamine.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound derivative.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Culture the D4 receptor-expressing cells to an appropriate density in 96-well plates.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of dopamine (typically the EC80) and forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound. An antagonist will reverse the dopamine-induced decrease in cAMP in a dose-dependent manner.
Investigating Potential Off-Target Activity: The Sigma-1 Receptor
Many piperidine-based CNS ligands exhibit polypharmacology, and the sigma-1 receptor is a common off-target.[11] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in regulating calcium signaling, ion channel function, and cellular stress responses.[11][12] Interaction with the sigma-1 receptor can lead to distinct pharmacological effects, and therefore, it is crucial to assess the selectivity of your compound.
To assess the selectivity of your this compound derivative, a counter-screening radioligand binding assay for the sigma-1 receptor should be performed using a similar protocol to the D4 receptor binding assay, but with a sigma-1 selective radioligand (e.g., [³H]-(+)-pentazocine) and sigma-1 receptor-expressing membranes. A significantly higher Ki for the sigma-1 receptor compared to the D4 receptor will confirm the on-target selectivity of your compound.
Conclusion
This guide provides a robust framework for confirming the on-target activity of this compound derivatives as dopamine D4 receptor antagonists. By employing a combination of in vitro binding and functional assays, and by comparing the results to well-characterized reference compounds, researchers can confidently establish the potency and selectivity of their novel compounds. Furthermore, proactive counter-screening against likely off-targets, such as the sigma-1 receptor, is a critical step in building a comprehensive pharmacological profile and ensuring the progression of only the most promising candidates in the drug discovery pipeline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
